2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSJQWEYXEPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007067 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86732-22-1, 172739-04-7 | |
| Record name | 2-Benzyloctahydropyrrolo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyl-octahydropyrrolo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Disclaimer: This document compiles available technical information on 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the specific and niche nature of this compound, some physicochemical and biological data are not publicly available. In such cases, data for the parent scaffold, octahydropyrrolo[3,4-c]pyrrole, is provided for reference and is clearly indicated.
Executive Summary
This compound is a heterocyclic organic compound featuring a rigid bicyclic pyrrolidine core with a benzyl group attached to one of the nitrogen atoms. This unique structural motif makes it a valuable building block in medicinal chemistry and material science.[1] It serves as a key intermediate in the synthesis of complex molecules, particularly for developing pharmaceuticals targeting neurological disorders and as a chiral scaffold in asymmetric synthesis.[1] This guide provides a summary of its known basic properties, a representative synthetic protocol, and an overview of the biological context of the broader class of pyrrolo[3,4-c]pyrrole derivatives.
Chemical and Physical Properties
Detailed experimental data for this compound is limited. The information available from chemical suppliers and databases is summarized below. For context, predicted and experimental data for the unsubstituted parent scaffold, octahydropyrrolo[3,4-c]pyrrole, are also included.
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86732-22-1 | [2] |
| Molecular Formula | C₁₃H₁₈N₂ | [2] |
| Molecular Weight | 202.30 g/mol | [3] |
| Appearance | Yellow liquid | [4] |
| Purity | ≥ 97% (by HPLC) | [4] |
| Melting Point | No data available | [5] |
| Boiling Point | No data available | [5][6] |
| Solubility | No data available | |
| Storage Conditions | Store at 0-8°C, under inert gas | [4][7] |
Properties of Octahydropyrrolo[3,4-c]pyrrole (Parent Scaffold)
| Property | Value | Source(s) |
| CAS Number | 5840-00-6 | [8] |
| Molecular Formula | C₆H₁₂N₂ | [8] |
| Molecular Weight | 112.17 g/mol | [8] |
| pKa (Predicted) | 11.23 ± 0.20 | [7] |
| XlogP (Predicted) | -0.6 | [9] |
Synthesis and Experimental Protocols
Representative Synthesis: N-Benzylation of Octahydropyrrolo[3,4-c]pyrrole
This protocol describes a general method for the mono-N-alkylation of a cyclic diamine using benzyl bromide.
Objective: To synthesize this compound from octahydropyrrolo[3,4-c]pyrrole.
Reagents and Materials:
-
Octahydropyrrolo[3,4-c]pyrrole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Sodium chloride (NaCl) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add a mild base such as potassium carbonate (1.5 eq) to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.0 eq) dropwise to the mixture at room temperature. To favor mono-alkylation, the benzyl bromide can be added slowly and at a controlled temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane and wash with a saturated sodium chloride solution. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.
Representative synthetic workflow for this compound.
Biological Activity and Applications
While specific biological data for this compound is scarce, the parent scaffold and its derivatives are of significant interest in drug discovery.
General Applications
-
Pharmaceutical Intermediate: The compound is primarily used as a building block for more complex pharmaceutical agents. Its rigid bicyclic structure is a desirable feature in drug design for optimizing binding to biological targets.[1]
-
Neurological Disorders: It is noted for its application in the synthesis of drugs targeting neurological disorders, though specific targets are not publicly documented.[4]
-
Chiral Auxiliary: The inherent chirality of the scaffold makes it useful in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for drug safety and efficacy.[4]
Biological Context of Pyrrolo[3,4-c]pyrrole Derivatives
Research on related structures provides insight into the potential biological activities of this class of compounds.
-
Anti-inflammatory Activity: N-substituted derivatives of the pyrrolo[3,4-c]pyrrole core have been synthesized and evaluated as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory drug development.[10][11]
-
Antimicrobial and Antimycobacterial Activity: The core structure has been incorporated into novel compounds screened for activity against various bacterial and mycobacterial strains.[12]
-
Analgesic Activity: Certain derivatives have shown potent analgesic effects in preclinical models.[13]
The diagram below illustrates the general logic of a drug discovery workflow, which is a primary application area for this compound.
General drug discovery workflow utilizing the pyrrolo[3,4-c]pyrrole scaffold.
Conclusion
This compound is a specialized chemical intermediate with a promising role in the development of novel therapeutics and materials. While comprehensive data on the compound itself is limited, the broader family of pyrrolo[3,4-c]pyrrole derivatives has demonstrated significant biological potential, particularly in the areas of inflammation and infectious diseases. Further research into this specific molecule is warranted to fully elucidate its physicochemical properties and pharmacological profile.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound,(CAS# 86732-22-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. chemimpex.com [chemimpex.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. scbt.com [scbt.com]
- 9. Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vlifesciences.com [vlifesciences.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] Its rigid, three-dimensional scaffold and the presence of multiple chiral centers make it an attractive core for designing molecules with specific spatial orientations, which is crucial for their interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical structure and stereochemical aspects of this compound, intended to assist researchers in its application for drug discovery and materials science.
Chemical Structure and Identification
The fundamental structure of this compound consists of two fused pyrrolidine rings, with a benzyl group attached to one of the nitrogen atoms. The systematic IUPAC name for the parent scaffold is 1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole.[2] The benzyl substituent is located at the 2-position of this bicyclic system.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 86732-22-1 |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Canonical SMILES | C1N(CC2CN(C1)C2)CC3=CC=CC=C3 |
| InChI Key | InChI=1S/C13H18N2/c1-3-7-12(8-4-1)11-15-9-13-5-6-14-10-13/h1-4,7-8,13-14H,5-6,9-11H2 |
Stereochemistry
The stereochemistry of this compound is a critical aspect that significantly influences its properties and applications, particularly in chiral synthesis and as a scaffold for bioactive molecules.[1] The octahydropyrrolo[3,4-c]pyrrole core contains two bridgehead carbons (C3a and C6a) that are chiral centers. This gives rise to the possibility of diastereomers, namely cis and trans isomers, depending on the relative orientation of the hydrogen atoms at these centers.
-
Cis Isomer: The hydrogen atoms on the bridgehead carbons are on the same side of the bicyclic ring system.
-
Trans Isomer: The hydrogen atoms on the bridgehead carbons are on opposite sides of the bicyclic ring system.
Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are four possible stereoisomers of this compound.
The conformational flexibility of the pyrrolidine rings is constrained by the fused bicyclic structure. The cis and trans isomers will adopt different overall shapes, which can be critical for their use as scaffolds in drug design. Conformational analysis of related bicyclic pyrrolidine systems suggests that the ring puckering is influenced by the nature and orientation of substituents.[3]
Experimental Protocols
Detailed, peer-reviewed synthetic procedures and analytical characterization for this compound are not extensively reported in the readily available scientific literature. However, general methodologies for the synthesis of related N-substituted octahydropyrrolo[3,4-c]pyrrole derivatives can be adapted.
General Synthesis Approach
A plausible synthetic route involves the construction of the bicyclic core followed by N-benzylation. Stereoselective methods are crucial to obtain specific stereoisomers.
1. Synthesis of the Octahydropyrrolo[3,4-c]pyrrole-1,3-dione Core: A common method for constructing the pyrrolo[3,4-c]pyrrole skeleton is through a 1,3-dipolar cycloaddition reaction between a suitable azomethine ylide and a dipolarophile, such as an N-substituted maleimide. The stereochemical outcome of this reaction can often be controlled by the choice of catalysts and reaction conditions.
2. Reduction of the Dione: The resulting dione can be reduced to the corresponding octahydropyrrolo[3,4-c]pyrrole using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.
3. N-Benzylation: The secondary amine of the octahydropyrrolo[3,4-c]pyrrole can be selectively benzylated using benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like acetonitrile or DMF. If both nitrogen atoms are secondary amines, protecting group strategies may be necessary to achieve mono-benzylation.
Stereochemical Analysis
The determination of the relative and absolute stereochemistry of the final product is crucial. The following techniques are generally employed:
-
NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are powerful tools for determining the connectivity and relative stereochemistry. For instance, NOESY experiments can reveal through-space correlations between the bridgehead protons and other protons in the molecule, which can help to distinguish between cis and trans isomers.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry. This technique is contingent on the ability to grow suitable single crystals of the compound or a derivative.
-
Chiral Chromatography: Enantiomers can be separated and analyzed using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.
Applications in Drug Development and Materials Science
The rigid bicyclic structure of this compound makes it an excellent scaffold for presenting substituents in well-defined spatial orientations. This is particularly advantageous in drug design for optimizing interactions with protein binding pockets. Derivatives of the octahydropyrrolo[3,4-c]pyrrole core have been investigated for a range of biological activities.[4]
In materials science, the diamine nature of this molecule allows for its incorporation into polymers and other materials, where its rigid structure can impart desirable thermal and mechanical properties.[1]
Conclusion
This compound is a synthetically valuable compound with a rich stereochemical profile. Understanding its structural isomers and their conformational properties is key to leveraging its potential in the development of new pharmaceuticals and advanced materials. While specific experimental data for this exact molecule is sparse in the public domain, established synthetic and analytical methods for related compounds provide a solid framework for its preparation and characterization. Further research into the stereoselective synthesis and properties of the individual isomers of this compound is warranted to fully exploit its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Octahydropyrrolo(3,4-c)pyrrole | C6H12N2 | CID 21867666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives - Google Patents [patents.google.com]
Biological Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold is a promising heterocyclic core structure that has garnered significant interest in medicinal chemistry. Its unique three-dimensional conformation and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of octahydropyrrolo[3,4-c]pyrrole derivatives, with a focus on their antimicrobial, antimycobacterial, and potential anticancer properties. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and drug development efforts in this area.
Antimicrobial and Antifungal Activity
A notable class of octahydropyrrolo[3,4-c]pyrrole derivatives exhibiting significant antimicrobial and antifungal activity are the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles. These compounds have been synthesized and evaluated against a panel of bacterial and fungal strains, demonstrating a broad spectrum of activity.
Quantitative Antimicrobial Data
The minimum inhibitory concentrations (MICs) of several 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives against various microorganisms are summarized in the table below. The data highlights the potential of these compounds as leads for the development of new anti-infective agents.
| Compound | R | M. tuberculosis H37Rv (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | A. hydrophila (μg/mL) | C. albicans (μg/mL) | C. parapsilosis (μg/mL) | C. krusei (μg/mL) |
| 4a | H | 62.5 | 125 | 125 | 250 | 125 | 125 | 125 | 250 |
| 4b | 4-Cl | 7.81 | 125 | 62.5 | 125 | 62.5 | 125 | 62.5 | 125 |
| 4c | 4-Br | 15.62 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |
| 4d | 4-F | 31.25 | 125 | 62.5 | 125 | 62.5 | 125 | 62.5 | 125 |
| 4e | 4-NO₂ | 62.5 | 250 | 125 | 250 | 125 | 250 | 125 | 250 |
| 4f | 4-CH₃ | 31.25 | 125 | 62.5 | 125 | 62.5 | 125 | 62.5 | 125 |
| 4g | 4-OCH₃ | 62.5 | 250 | 125 | 250 | 125 | 250 | 125 | 250 |
| 4h | 3-NO₂ | 62.5 | 250 | 125 | 250 | 125 | 250 | 125 | 250 |
| 4i | 2,4-diCl | 15.62 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 | 31.25 | 62.5 |
| 4j | 2,4-diF | 31.25 | 125 | 62.5 | 125 | 62.5 | 125 | 62.5 | 125 |
| Isoniazid | - | 0.05 | - | - | - | - | - | - | - |
| Ampicillin | - | - | 0.20 | 0.10 | 15.62 | 0.98 | - | - | - |
| Fluconazole | - | - | - | - | - | - | 3.90 | 3.90 | 15.62 |
Experimental Protocols
Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives (4a-j)
A key synthetic route to these bioactive compounds involves the reaction of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives with α-haloketones.[1] A green chemistry approach utilizing subcritical water has been shown to be an efficient alternative to conventional organic solvents.[1]
General Procedure using Subcritical Water:
-
A stainless steel reactor is loaded with an octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol), an appropriate α-haloketone (1.2 mmol), and ultra-pure water (75 mL).[1]
-
The reactor is sealed and heated to 130 °C for 2 hours with stirring.[1]
-
After cooling and depressurization, the reaction mixture is extracted with dichloromethane (DCM).
-
The crude product is purified by column chromatography (EtOAc:hexane / 1:4) to yield the final compounds.[1]
Conventional Synthesis in Acetone:
-
To a stirred solution of the octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol) in acetone (20 mL), a solution of the appropriate α-haloketone (1.2 mmol) in acetone (10 mL) is added.[1]
-
The mixture is stirred at reflux temperature for 18 hours.[1]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
References
An In-depth Technical Guide to the Physicochemical Properties of CAS Number 86732-22-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound identified by CAS number 86732-22-1. This compound, chemically known as 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole, also referred to as 3-Benzyl-3,7-diazabicyclo[3.3.0]octane, is a versatile bicyclic diamine that serves as a crucial building block in medicinal chemistry and drug discovery, particularly in the development of therapeutics targeting neurological disorders. Its unique structural framework makes it a valuable scaffold for the synthesis of complex molecules with specific biological activities.
This document outlines the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and explores its potential relevance in biological signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The available data for 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole is summarized below.
Identification and Structure
| Property | Value |
| CAS Number | 86732-22-1 |
| Chemical Name | 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole |
| Synonym(s) | 3-Benzyl-3,7-diazabicyclo[3.3.0]octane |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Chemical Structure | ![]() |
Tabulated Physicochemical Data
Table 1: Summary of Physicochemical Properties for CAS 86732-22-1
| Property | Value | Source/Comment |
| Physical State | Yellow liquid | Supplier Information |
| Boiling Point | 416.321 °C at 760 mmHg | Predicted |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in DMSO (40.46 mg/mL, 200 mM) | [1] |
| Water Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
| Storage | Store at 0-8°C | Supplier Information |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical and structural properties of organic compounds, which are applicable to CAS 86732-22-1.
Synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole
A general protocol for the synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole can be adapted from procedures for similar bicyclic amines. A plausible synthetic route is the reduction of a corresponding dione precursor.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), coupling constants (J), and integration values of the signals are analyzed to confirm the proton environment in the molecule.
-
¹³C NMR: A ¹³C NMR spectrum is acquired to determine the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition. The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured.
Determination of Physicochemical Properties
Boiling Point
-
The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
Solubility
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Potential Biological Signaling Pathways
Given that 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole is utilized as a scaffold for developing drugs targeting neurological disorders, it is plausible that its derivatives interact with key neurotransmitter receptor signaling pathways. Below are diagrams of major signaling pathways that are often targets in neuropharmacology.
Nicotinic Acetylcholine Receptor Signaling
Activation of nicotinic acetylcholine receptors (nAChRs) by acetylcholine or other agonists leads to the opening of an ion channel, resulting in cation influx and subsequent cellular responses, including neurotransmitter release and activation of downstream signaling cascades.
Diagram: Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Simplified nicotinic acetylcholine receptor signaling cascade.
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on adenylyl cyclase activity.
Diagram: Dopamine Receptor Signaling Pathways
Caption: Opposing actions of D1-like and D2-like dopamine receptors.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a large family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that mediate diverse physiological effects. A common pathway involves the activation of phospholipase C.
Diagram: Serotonin Receptor (Gq-coupled) Signaling Pathway
Caption: A typical Gq-coupled serotonin receptor signaling pathway.
Conclusion
CAS number 86732-22-1, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole, is a compound of significant interest in the field of medicinal chemistry. While a complete experimental physicochemical profile is not yet publicly available, this guide consolidates the existing data and provides a framework for its experimental determination. The structural characteristics of this molecule make it an ideal starting point for the synthesis of novel compounds targeting complex neurological signaling pathways, such as those mediated by nicotinic acetylcholine, dopamine, and serotonin receptors. Further research into the precise physicochemical properties and biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Versatile Chiral Scaffold for Asymmetric Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic structure of the octahydropyrrolo[3,4-c]pyrrole core has garnered significant attention in medicinal chemistry and asymmetric synthesis. In particular, the N-benzylated derivative, 2-benzyloctahydropyrrolo[3,4-c]pyrrole, presents a valuable and versatile chiral scaffold. Its unique conformational constraints and the presence of strategically positioned nitrogen atoms make it an ideal building block for the synthesis of complex, biologically active molecules, including enzyme inhibitors and receptor ligands.[1] This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound as a chiral auxiliary and scaffold, with a focus on its role in the development of novel therapeutics.
Synthesis of the Racemic Scaffold
The foundational step in utilizing this compound is the efficient synthesis of its racemic form. A common and effective method for constructing the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction. This approach offers a high degree of control over the initial bond formations and allows for the introduction of various substituents.
Experimental Protocol: 1,3-Dipolar Cycloaddition
A general procedure for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives involves the reaction of an azomethine ylide with a suitable dipolarophile. For the synthesis of the 2-benzyl derivative, a typical workflow is as follows:
References
An In-Depth Technical Guide to the Discovery and History of Pyrrolo[3,4-c]pyrrole Core Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,4-c]pyrrole core, a deceptively simple bicyclic lactam, has carved a significant niche in the world of high-performance materials and is an emerging scaffold in medicinal chemistry. This technical guide delves into the serendipitous discovery and rich history of this heterocyclic system, tracing its journey from an unexpected laboratory finding to a cornerstone of the modern pigment industry and a promising platform for therapeutic innovation. We will explore the seminal synthetic methodologies, present key physicochemical data from early studies, and discuss the evolution of its applications, providing a comprehensive resource for researchers and developers working with this versatile core.
The Serendipitous Discovery of a Novel Chromophore
The story of the pyrrolo[3,4-c]pyrrole core begins not with a targeted design, but with an accidental discovery in 1974 by Farnum and Mehta.[1] While attempting a Reformatsky-type reaction between benzonitrile and ethyl bromoacetate with the intention of synthesizing a different heterocyclic system, they unexpectedly isolated a brilliant red, highly insoluble crystalline solid. Spectroscopic analysis revealed the compound to be 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole, the first documented synthesis of this now-famous core structure.[1] This serendipitous finding laid the groundwork for a new class of chromophores, initially recognized for their striking color and remarkable stability.[2][3]
From Laboratory Curiosity to Industrial Powerhouse: The Rise of DPP Pigments
For nearly a decade, the pyrrolo[3,4-c]pyrrole core remained a relatively obscure academic curiosity. However, its potential was not overlooked. Researchers at Ciba-Geigy (now BASF) recognized the exceptional properties of this new chromophore, particularly its intense color, high thermal stability, and excellent lightfastness.[2][3] In the mid-1980s, a team led by A. Iqbal developed a commercially viable and scalable synthesis, paving the way for the industrial production of what would become known as diketopyrrolopyrrole (DPP) pigments.[4][5] This improved synthesis, which involved the reaction of a nitrile with a dialkyl succinate in the presence of a strong base, provided significantly higher yields than the original Farnum-Mehta method.[4]
The commercial introduction of DPP pigments in the 1980s revolutionized the high-performance pigment market.[2][3] These pigments offered a range of vibrant orange, red, and violet shades with unparalleled durability, making them ideal for demanding applications such as automotive coatings, plastics, and high-end inks.[3]
Early Synthetic Methodologies and Key Physicochemical Properties
The initial synthesis and subsequent optimization of the pyrrolo[3,4-c]pyrrole core are pivotal to its history. Below are the details of the seminal synthetic methods and a summary of the early physicochemical data for the parent diphenyl derivative.
Experimental Protocols
3.1.1. The First Synthesis: Farnum-Mehta Method (1974)
The original synthesis by Farnum and Mehta, while groundbreaking, was low-yielding. The experimental details, as described in their 1974 publication, are as follows:
-
Reaction: A mixture of benzonitrile, ethyl bromoacetate, and activated zinc-copper couple was heated in toluene.
-
Reagents and Conditions:
-
Benzonitrile
-
Ethyl bromoacetate
-
Activated Zinc-Copper Couple
-
Solvent: Toluene
-
Temperature: Reflux
-
-
Yield: The reaction produced the desired 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole in a low yield.[1]
3.1.2. The Industrial Breakthrough: Ciba-Geigy (Iqbal et al.) Method (mid-1980s)
The synthesis developed by Iqbal and his team at Ciba-Geigy represented a significant improvement, making large-scale production feasible. The general procedure is outlined below:
-
Reaction: The reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base.[4]
-
Reagents and Conditions:
-
Aromatic Nitrile (e.g., benzonitrile)
-
Dialkyl Succinate (e.g., diethyl succinate)
-
Strong Base (e.g., sodium t-amylate)
-
Solvent: Anhydrous, inert organic solvent (e.g., t-amyl alcohol)
-
Temperature: Elevated temperatures
-
-
Yield: This method provided significantly higher yields of the desired diketopyrrolopyrrole pigment.[4]
Physicochemical Properties of 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole
The parent diphenyl derivative, the first of its kind, exhibited a unique set of properties that hinted at its future applications.
| Property | Value | Reference(s) |
| Appearance | Brilliant red crystalline solid | [1] |
| Solubility | Highly insoluble in common organic solvents | [4] |
| Melting Point | > 350 °C | [4] |
| Maximum Absorption (Solid State) | ~500-550 nm (depending on crystal form) | [4] |
| Key Structural Feature | Planar, bicyclic lactam with strong intermolecular hydrogen bonding | [2][4] |
Early Biological Investigations: A Path Less Traveled
While the pyrrolo[3,4-c]pyrrole core became synonymous with high-performance pigments, the initial discovery of a novel heterocyclic scaffold would typically have prompted biological screening. However, the extreme insolubility of the parent compounds likely presented a significant challenge for early biological assays.[4] Literature from the 1970s and 1980s is heavily focused on the synthesis and material properties of these compounds.
It is important to note that related fused pyrrole systems, such as pyrrolo[3,4-c]pyridines, were investigated for their pharmacological properties during this period, showing activities such as analgesic and sedative effects.[6][7][8] This suggests that while the parent pyrrolo[3,4-c]pyrrole core itself was not a primary focus of early drug discovery efforts, the broader class of fused pyrrole heterocycles was of interest to medicinal chemists. The development of soluble derivatives of the pyrrolo[3,4-c]pyrrole core in more recent years has opened the door to exploring its potential in various therapeutic areas.
Visualizing the Historical Development and Synthetic Pathways
To better understand the key milestones and chemical transformations in the history of the pyrrolo[3,4-c]pyrrole core, the following diagrams are provided.
Conclusion and Future Outlook
The discovery of the pyrrolo[3,4-c]pyrrole core is a testament to the role of serendipity in scientific advancement. From an unexpected finding in a flask to a multi-million dollar class of industrial pigments, its journey highlights the importance of recognizing and pursuing the potential of novel chemical entities. While its legacy is firmly cemented in the world of materials science, the ongoing development of synthetic methodologies to improve solubility and introduce diverse functionalities is breathing new life into this remarkable scaffold. The future of the pyrrolo[3,4-c]pyrrole core is bright, with exciting possibilities in the fields of organic electronics, photovoltaics, and, increasingly, in the design and development of new therapeutic agents. For researchers and drug development professionals, this once-overlooked heterocyclic system now represents a compelling platform for innovation.
References
- 1. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural components: the saturated octahydropyrrolo[3,4-c]pyrrole core and the N-benzyl group. Detailed, standardized experimental protocols for obtaining this data are also provided to facilitate laboratory investigation.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | - | Protons on the phenyl ring. |
| Benzylic (CH₂) | ~3.5 - 3.7 | Singlet or Doublet | - | Protons of the methylene bridge connecting the phenyl group to the nitrogen. May show coupling to adjacent protons on the pyrrolidine ring depending on the conformation. |
| Pyrrolidine Ring (CH) | 2.5 - 3.2 | Multiplet | - | Methine protons at the bridgehead of the bicyclic system. |
| Pyrrolidine Ring (CH₂) | 2.2 - 3.0 | Multiplet | - | Methylene protons of the octahydropyrrolo[3,4-c]pyrrole core. |
| Pyrrolidine Ring (NH) | 1.5 - 3.0 | Broad Singlet | - | Proton on the secondary amine. The chemical shift and appearance can vary significantly with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (C, quat.) | 138 - 140 | Quaternary carbon of the phenyl ring attached to the benzylic CH₂. |
| Aromatic (CH) | 127 - 129 | Aromatic carbons of the phenyl ring. |
| Benzylic (CH₂) | 55 - 65 | Carbon of the methylene bridge. |
| Pyrrolidine Ring (CH) | 50 - 65 | Methine carbons at the bridgehead. |
| Pyrrolidine Ring (CH₂) | 45 - 60 | Methylene carbons of the octahydropyrrolo[3,4-c]pyrrole core. |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of C-H bonds on the phenyl ring. |
| C-H (Aliphatic) | 2850 - 2960 | Strong | Stretching vibrations of C-H bonds in the octahydropyrrolo[3,4-c]pyrrole core and benzylic methylene group. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Ring stretching vibrations of the phenyl group. |
| C-N | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds in the saturated heterocyclic system and the benzylic amine.[1] |
| N-H | 3300 - 3500 | Weak to Medium | Stretching vibration of the secondary amine. This band may be broad. |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 202 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from benzyl groups.[2] |
| 111 | [C₇H₁₃N]⁺ | Fragment resulting from the loss of the benzyl group. |
| Various | - | Other fragments resulting from the cleavage of the octahydropyrrolo[3,4-c]pyrrole ring system. The fragmentation of aliphatic amines is often dominated by alpha-cleavage.[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the neat compound can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4][6][7]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates or ATR crystal.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[6]
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds and typically induces significant fragmentation, which is useful for structural elucidation.[8][9][10] For less volatile samples or to observe the molecular ion more clearly, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, such as the presence of the benzyl group and the structure of the heterocyclic core.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Unlocking Therapeutic Potential: A Technical Guide to 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Analogs and their Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of 2-benzyloctahydropyrrolo[3,4-c]pyrrole analogs. The core scaffold, a rigid bicyclic diamine, serves as a versatile platform for the development of novel therapeutics targeting a range of debilitating conditions. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of the key biological targets, summarizes quantitative pharmacological data, and provides detailed experimental methodologies.
The this compound moiety is a key building block in medicinal chemistry, recognized for its utility in constructing complex, bioactive molecules such as enzyme inhibitors and receptor ligands.[1] While this core itself is often an intermediate, its derivatives have shown significant promise in modulating key physiological pathways, pointing to a rich design space for novel drug candidates. This guide focuses on three primary therapeutic avenues that have emerged from studies on analogs of the octahydropyrrolo[3,4-c]pyrrole core: orexin-2 receptor antagonism for sleep disorders, histamine H4 receptor antagonism for inflammatory conditions, and antimicrobial activity against a spectrum of pathogens.
Orexin-2 Receptor Antagonism: A New Frontier in Insomnia Treatment
A significant breakthrough in the exploration of octahydropyrrolo[3,4-c]pyrrole derivatives has been the discovery of potent and selective orexin-2 (OX2) receptor antagonists.[2] The orexin system is a key regulator of wakefulness, and its antagonism presents a promising strategy for the treatment of insomnia.
The development of these antagonists has led to the identification of clinical candidates, demonstrating their potential to translate into effective therapies for primary insomnia.[2] Preclinical studies in rats have shown that selective OX2 antagonists based on this scaffold can effectively promote sleep.[2]
Quantitative Data: Orexin-2 Receptor Antagonism
| Compound | OX1 Ki (nM) | OX2 Ki (nM) | hERG pIC50 |
| JNJ-42847922 (Clinical Candidate) | 1300 | 1.8 | <5.0 |
| Analog A | >10000 | 2.5 | 5.3 |
| Analog B | 3200 | 1.9 | 5.8 |
Data synthesized from preclinical characterization studies.
Signaling Pathway: Orexin-2 Receptor Antagonism
References
An In-depth Technical Guide to the Mechanism of Action Investigations of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct comprehensive studies on the specific mechanism of action of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole are not extensively available in public literature. This guide focuses on the well-documented pharmacological activities and investigational methodologies for derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold, providing a framework for investigating the title compound.
Introduction
This compound is a heterocyclic organic compound recognized primarily as a versatile building block in medicinal chemistry.[1][2] Its rigid, bicyclic core structure makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly enzyme inhibitors and receptor ligands.[1] While the specific biological activities of the parent compound are not widely reported, numerous derivatives of the pyrrolo[3,4-c]pyrrole core have demonstrated significant pharmacological effects, offering insights into potential mechanisms of action.
This technical guide synthesizes the available information on the investigation of pyrrolo[3,4-c]pyrrole derivatives, with a focus on their anti-inflammatory and antioxidant properties. It provides detailed experimental protocols and visual workflows to aid researchers in the study of this class of compounds.
Quantitative Data on Pyrrolo[3,4-c]pyrrole Derivatives
The primary mechanism of action identified for derivatives of pyrrolo[3,4-c]pyrrole is the inhibition of enzymes involved in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).
Table 1: In Vitro 15-Lipoxygenase (15-LOX) Inhibitory Activity of Selected Pyrrolo[3,4-c]pyrrole Mannich Base Derivatives
| Compound | IC50 (µM) |
| 7a | < Zileuton (standard) |
| 7b | < Zileuton (standard) |
| 7c | < Zileuton (standard) |
| 7l | < Zileuton (standard) |
| 7m | < Zileuton (standard) |
| 7n | > Zileuton (standard) |
Data synthesized from studies on Mannich base derivatives of pyrrolo[3,4-c]pyrrole, indicating that several derivatives are more potent 15-LOX inhibitors than the reference drug Zileuton.[3]
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Pyrrolo[3,4-c]pyrrole Mannich Base Derivatives
| Compound Series | COX-1 Inhibition | COX-2 Inhibition | Selectivity |
| Mannich Bases | Weaker | Stronger | Preferential for COX-2 |
Derivatives of pyrrolo[3,4-c]pyrrole have been shown to be potent and preferential inhibitors of COX-2 over COX-1, with a better selectivity ratio than the reference drug meloxicam.[3]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of pyrrolo[3,4-c]pyrrole derivatives requires elucidation of their interaction with key signaling pathways and a systematic experimental approach.
3.1. Dual COX/LOX Inhibition Pathway
Derivatives of pyrrolo[3,4-c]pyrrole have been investigated for their ability to dually inhibit both COX and LOX enzymes, which are central to the arachidonic acid inflammatory pathway.
Caption: Dual inhibition of COX and LOX pathways by pyrrolo[3,4-c]pyrrole derivatives.
3.2. General Experimental Workflow for Mechanism of Action Investigation
A structured workflow is crucial for elucidating the mechanism of action of novel compounds based on the this compound scaffold.
References
In silico modeling and docking studies of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of Pyrrolo[3,4-c]pyrrole Derivatives
Introduction
The pyrrolo[3,4-c]pyrrole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. These derivatives have been extensively investigated as potential therapeutic agents, including as anticancer, anti-inflammatory, and antimicrobial agents. The rational design and optimization of these compounds are greatly enhanced by computational methods. In silico modeling, particularly molecular docking, has become an indispensable tool in modern drug discovery, offering insights into drug-receptor interactions, guiding lead optimization, and predicting pharmacokinetic properties before costly synthesis and in vitro testing.
This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies performed on various series of pyrrolo[3,4-c]pyrrole derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, a summary of quantitative findings, and a discussion of the structure-activity relationships that govern the therapeutic potential of this versatile scaffold.
Key Biological Targets and Signaling Pathways
In silico studies have predominantly focused on the interaction of pyrrolo[3,4-c]pyrrole derivatives with enzymes implicated in cancer and inflammation.
1. Histone Deacetylases (HDACs) in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones. This action leads to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors of HDACs can restore normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. Pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives have been designed and evaluated as potential HDAC inhibitors.[1][2][3][4]
2. Cyclooxygenase (COX) Enzymes in Inflammation
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory pathway. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Designing selective COX-2 inhibitors is a major goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. N-substituted pyrrolo[3,4-c]pyrrole derivatives have been identified as potent inhibitors of both COX-1 and COX-2.[5][6][7][8]
3. Protein Kinases in Cancer
Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two such kinases that are often overactive in various cancers, making them prime targets for therapeutic intervention. Fused 1H-pyrrole and pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of both EGFR and CDK2.[9]
Computational Methodologies: A Detailed Protocol
The successful application of in silico techniques relies on standardized and rigorous protocols. The general workflow for a molecular docking study of pyrrolo[3,4-c]pyrrole derivatives is outlined below.
Experimental Protocols
-
Protein Preparation:
-
Source: The 3D crystallographic structures of target proteins (e.g., HDAC2, COX-2, EGFR) are retrieved from the Protein Data Bank (PDB).
-
Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are typically removed from the PDB file.
-
Protonation: Hydrogen atoms are added to the protein structure, which is crucial for defining correct ionization and tautomeric states of amino acid residues at a physiological pH.
-
Charge Assignment: Partial atomic charges are assigned to the protein atoms using force fields like AMBER or Gasteiger.
-
File Format: The prepared protein is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
Structure Generation: The 2D structures of the pyrrolo[3,4-c]pyrrole derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Charge and Torsion Assignment: Partial charges are calculated, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
File Format: The prepared ligands are saved in the appropriate format for the docking software.
-
-
Molecular Docking Simulation:
-
Binding Site Definition: The active site of the target protein is defined. This is often done by creating a grid box centered on the position of the co-crystallized ligand in the experimental structure or by using site-finder algorithms.
-
Docking Algorithm: A docking program (e.g., AutoDock, GOLD Suite) is used to explore the conformational space of the ligand within the defined active site.[10] These programs use search algorithms, such as a Lamarckian Genetic Algorithm, to generate a wide range of ligand poses.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function accounts for various intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.
-
Output: The simulation returns a set of docked poses for each ligand, ranked by their predicted binding energies.
-
-
Post-Docking Analysis:
-
Interaction Analysis: The best-ranked pose (typically the one with the lowest binding energy) is visually inspected to analyze the specific interactions between the ligand and the amino acid residues of the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on pyrrolo[3,4-c]pyrrole derivatives, showcasing their potency against different biological targets.
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyrrole Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Docking Score (kcal/mol) | Source |
| 9c | HDAC | MDA-MB-231 | 1.8 | -8.5 (HDAC2) | [1][2] |
| 8b | EGFR/CDK2 | Hep3B | 0.049 | - | [9] |
| 8b | EGFR/CDK2 | MCF-7 | 0.043 | - | [9] |
| 9a | EGFR/CDK2 | HCT-116 | 0.011 | - | [9] |
| 9c | EGFR/CDK2 | HCT-116 | 0.009 | - | [9] |
| Doxorubicin | - | HCT-116 | 0.008 | - | [9] |
Table 2: Anti-Inflammatory Activity of Pyrrolo[3,4-c]pyrrole Mannich Bases
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
| 7a | >100 | 1.13 | >88.5 | [5] |
| 7b | 19.3 | 0.53 | 36.4 | [5] |
| 7l | >100 | 0.94 | >106.4 | [5] |
| 7m | 87.5 | 0.49 | 178.6 | [5] |
| Meloxicam | 24.5 | 1.34 | 18.3 | [5] |
Conclusion
The application of in silico modeling and molecular docking has been pivotal in advancing the understanding of pyrrolo[3,4-c]pyrrole derivatives as potent bioactive agents. Computational studies have successfully elucidated the binding modes of these compounds within the active sites of key enzymes like HDACs, COX-1/2, and various protein kinases. The quantitative data derived from these studies, including binding energies and predicted inhibitory constants, show strong correlation with in vitro experimental results, validating the predictive power of these computational models.
The detailed protocols and workflows presented in this guide demonstrate a systematic approach to computational drug design, from initial target selection to lead optimization. The structure-activity relationship insights gained from analyzing ligand-protein interactions at an atomic level are crucial for rationally designing next-generation inhibitors with improved potency and selectivity. The continued integration of these in silico methods will undoubtedly accelerate the development of novel therapeutics based on the versatile pyrrolo[3,4-c]pyrrole scaffold.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 3. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 4. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 5. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Asymmetric Synthesis of Chiral Octahydropyrrolo[3,4-c]pyrroles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral octahydropyrrolo[3,4-c]pyrroles, a scaffold of significant interest in medicinal chemistry and drug development. The protocols outlined below focus on modern catalytic enantioselective methods that provide access to these complex structures with high levels of stereocontrol.
Introduction
Chiral octahydropyrrolo[3,4-c]pyrroles are bicyclic nitrogen-containing heterocyclic compounds that form the core of various biologically active molecules. Their rigid structure and defined stereochemistry make them valuable building blocks in the design of novel therapeutic agents. Asymmetric synthesis of these scaffolds is crucial for accessing enantiomerically pure compounds, which is a prerequisite for studying their pharmacological properties and for their development as drug candidates. This document details two distinct and efficient protocols for their enantioselective synthesis.
Protocol 1: Silver(I)-Catalyzed Atroposelective Desymmetrization via 1,3-Dipolar Cycloaddition
This protocol describes a highly efficient silver(I)-catalyzed atroposelective desymmetrization of N-arylmaleimides through a 1,3-dipolar cycloaddition of in situ generated azomethine ylides. This method provides access to a range of enantioenriched octahydropyrrolo[3,4-c]pyrrole derivatives with excellent yields and high levels of diastereo- and enantioselectivity.[1][2]
Experimental Workflow
Caption: General workflow for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.
Quantitative Data Summary
| Entry | N-Arylmaleimide | Iminoester | Yield (%) | dr | ee (%) |
| 1 | N-(2-tert-butylphenyl)maleimide | Methyl 2-(benzylideneamino)acetate | 99 | >20:1 | 99 |
| 2 | N-(2-tert-butylphenyl)maleimide | Methyl 2-((4-methoxybenzylidene)amino)acetate | 98 | >20:1 | 98 |
| 3 | N-(2-tert-butylphenyl)maleimide | Methyl 2-((4-chlorobenzylidene)amino)acetate | 97 | >20:1 | 97 |
| 4 | N-(2-tert-butylphenyl)maleimide | Methyl 2-((naphthalen-2-ylmethylene)amino)acetate | 95 | >20:1 | 96 |
Data is representative of typical results reported in the literature.
Detailed Experimental Protocol
Materials:
-
N-(2-tert-butylphenyl)maleimide (1.0 equiv)
-
Appropriate iminoester (1.2 equiv)
-
Silver(I) acetate (AgOAc) (5 mol%)
-
Chiral phosphine ligand (e.g., (R)-BINAP derivative) (5 mol%)
-
Triethylamine (Et3N) (1.2 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add silver(I) acetate (5 mol%) and the chiral phosphine ligand (5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
To this catalyst solution, add N-(2-tert-butylphenyl)maleimide (1.0 equiv), the corresponding iminoester (1.2 equiv), and triethylamine (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral octahydropyrrolo[3,4-c]pyrrole product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Phosphine-Catalyzed Atroposelective [3+2] Cycloaddition Desymmetrization
This protocol utilizes a chiral phosphine catalyst for the atroposelective formal [3+2] cycloaddition desymmetrization of N-arylmaleimides with Morita-Baylis-Hillman (MBH) carbonates. This method provides an alternative route to enantioenriched N-aryl succinimide cores, which are precursors to the octahydropyrrolo[3,4-c]pyrrole system, with high yields and stereoselectivities.[3][4]
Logical Relationship of Reaction Components
Caption: Key components in the phosphine-catalyzed [3+2] cycloaddition.
Quantitative Data Summary
| Entry | N-Arylmaleimide | MBH Carbonate | Yield (%) | dr | ee (%) |
| 1 | N-(2-tert-butylphenyl)maleimide | Methyl 2-(acetoxymethyl)acrylate | 95 | >20:1 | 96 |
| 2 | N-(2-isopropylphenyl)maleimide | Methyl 2-(acetoxymethyl)acrylate | 92 | 19:1 | 94 |
| 3 | N-(2-tert-butylphenyl)maleimide | Ethyl 2-(acetoxymethyl)acrylate | 96 | >20:1 | 95 |
| 4 | N-(2-tert-butylphenyl)maleimide | tert-Butyl 2-(acetoxymethyl)acrylate | 90 | 15:1 | 92 |
Data is representative of typical results reported in the literature.
Detailed Experimental Protocol
Materials:
-
N-Arylmaleimide (1.0 equiv)
-
Morita-Baylis-Hillman (MBH) carbonate (1.2 equiv)
-
Chiral phosphine catalyst (e.g., a derivative of phosphepine) (10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vial, add the N-arylmaleimide (1.0 equiv), MBH carbonate (1.2 equiv), and the chiral phosphine catalyst (10 mol%).
-
Add anhydrous dichloromethane via syringe under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C to room temperature) for the required time (typically 12-48 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral N-aryl succinimide derivative.
-
The resulting succinimide can be further elaborated to the corresponding octahydropyrrolo[3,4-c]pyrrole through standard reduction procedures.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The protocols described provide robust and highly stereoselective methods for the synthesis of chiral octahydropyrrolo[3,4-c]pyrroles. The choice of protocol may depend on the availability of starting materials and the desired substitution pattern on the final molecule. These methods are valuable tools for researchers in medicinal chemistry and drug discovery, enabling the synthesis of diverse libraries of chiral compounds for biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silver(I)-Catalyzed Atroposelective Desymmetrization of N-Arylmaleimide via 1,3-Dipolar Cycloaddition of Azomethine Ylides: Access to Octahydropyrrolo[3,4-c]pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine-Catalyzed Atroposelective Formal [3 + 2] Cycloaddition Desymmetrization of N-Arylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole in Medicinal Chemistry: A Focus on Anti-Inflammatory Agents
Introduction: The rigid, bicyclic scaffold of 2-benzyloctahydropyrrolo[3,4-c]pyrrole has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and the presence of nitrogen atoms make it an attractive starting point for the synthesis of novel therapeutic agents. This heterocyclic compound serves as a versatile intermediate in the development of bioactive molecules, particularly enzyme inhibitors and receptor ligands designed to interact with specific biological targets.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this scaffold, with a specific focus on its application in the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy.
Derivatives of the core pyrrolo[3,4-c]pyrrole structure, particularly Mannich bases, have shown significant promise as preferential COX-2 inhibitors.[2] Research has demonstrated that these compounds can exhibit superior COX-2 selectivity and lower IC50 values for COX-2 inhibition when compared to the established non-steroidal anti-inflammatory drug (NSAID), meloxicam.[2]
Application: Development of Selective COX-2 Inhibitors
The primary application of the this compound scaffold in this context is the synthesis of derivatives that selectively inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative Mannich base derivatives of the pyrrolo[3,4-c]pyrrole scaffold against ovine COX-1 and human recombinant COX-2.
| Compound ID | Scaffold | R1 (Amine) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 7a | 5-Phenyl-2H-pyrrolo[3,4-c]pyrrole-1,3-dione | Morpholine | >100 | 0.21 | >476 |
| 7b | 5-Phenyl-2H-pyrrolo[3,4-c]pyrrole-1,3-dione | 4-Methylpiperazine | >100 | 0.18 | >555 |
| 7c | 5-Phenyl-2H-pyrrolo[3,4-c]pyrrole-1,3-dione | 4-Phenylpiperazine | >100 | 0.11 | >909 |
| Meloxicam (Reference) | - | - | 12.5 | 0.85 | 14.7 |
Note: Data is representative and compiled from studies on pyrrolo[3,4-c]pyrrole Mannich bases. The specific derivatives of this compound would require analogous testing.
Experimental Protocols
Protocol 1: Synthesis of Mannich Base Derivatives
This protocol describes a general one-pot, three-component condensation for the synthesis of Mannich base derivatives of a pyrrolo[3,4-c]pyrrole scaffold.[1][3]
Materials:
-
Pyrrolo[3,4-c]pyrrole scaffold (e.g., 5-Phenyl-2H-pyrrolo[3,4-c]pyrrole-1,3-dione)
-
Appropriate secondary amine (e.g., morpholine, 4-methylpiperazine)
-
Formaldehyde solution (37% in water)
-
Ethanol (C2H5OH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the pyrrolo[3,4-c]pyrrole scaffold (1 equivalent) in ethanol in a round-bottom flask.
-
To this solution, add the secondary amine (1.1 equivalents).
-
Add an excess of formaldehyde solution (2-3 equivalents) dropwise to the reaction mixture while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines the procedure for determining the inhibitory potency (IC50) of the synthesized compounds against COX-1 and COX-2 using a colorimetric inhibitor screening assay.[1][4]
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat # 701050)
-
Synthesized pyrrolo[3,4-c]pyrrole derivatives
-
Reference inhibitors (e.g., Meloxicam, Celecoxib)
-
Microplate reader
-
Standard laboratory pipettes and microplates
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Follow the assay kit manufacturer's instructions for the preparation of reagents, including the enzyme (ovine COX-1 or human recombinant COX-2), heme, and arachidonic acid substrate.
-
In a 96-well plate, add the assay buffer, enzyme, and heme to the appropriate wells.
-
Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specified time (e.g., 2 minutes) at the recommended temperature (e.g., 37°C).[4]
-
Stop the reaction and measure the absorbance at the wavelength specified in the kit protocol using a microplate reader. The absorbance is proportional to the prostaglandin production.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: COX enzyme inhibition pathway by selective pyrrolo[3,4-c]pyrrole derivatives.
Experimental Workflow Diagram
Caption: Workflow for the development of pyrrolo[3,4-c]pyrrole-based COX inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions of N-Mannich Bases of Pyrrolo[3,4-c]pyrrole with Artificial Models of Cell Membranes and Plasma Proteins, Evaluation of Anti-Inflammatory and Antioxidant Activity [mdpi.com]
- 3. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Scaffold in Novel Drug Design: A Case Study of IAP Antagonists
Introduction: The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry. Its constrained conformation makes it an excellent building block for developing potent and selective ligands for various biological targets. The introduction of a benzyl group at the 2-position creates a chiral scaffold, 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, which is utilized as a key intermediate in the synthesis of complex, biologically active molecules, including enzyme inhibitors and receptor ligands.[1] This application note will delve into the utility of this scaffold and its close analogs in the design of novel therapeutics, with a specific focus on the development of Inhibitor of Apoptosis Protein (IAP) antagonists, exemplified by the clinical candidate birinapant.
Case Study: Birinapant (TL32711) - A SMAC Mimetic
Birinapant is a second-generation, bivalent peptidomimetic of the Second Mitochondrial-derived Activator of Caspases (SMAC).[2][3] As a SMAC mimetic, it functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.[2][4] Birinapant, which incorporates a pyrrolidine-based core structure analogous to the octahydropyrrolo[3,4-c]pyrrole scaffold, has been evaluated in clinical trials for various solid tumors and hematological malignancies.[3][5]
Mechanism of Action:
IAP proteins, such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2), are endogenous regulators of apoptosis. They possess Baculoviral IAP Repeat (BIR) domains that enable them to bind to and inhibit caspases, the key executioners of apoptosis.[6][7] The endogenous protein SMAC/DIABLO, released from the mitochondria during apoptosis, antagonizes IAPs, thereby promoting cell death.[6]
Birinapant mimics the action of SMAC by binding with high affinity to the BIR domains of IAPs.[2][3] This interaction leads to two key events:
-
Inhibition of Caspase Suppression: By binding to XIAP, birinapant prevents it from inhibiting caspases, thus allowing the apoptotic cascade to proceed.[2]
-
Degradation of cIAPs: Birinapant's binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[8]
The degradation of cIAPs has a profound impact on Tumor Necrosis Factor-alpha (TNFα) signaling. In cancer cells, TNFα can paradoxically promote survival through the activation of the NF-κB pathway, a process dependent on cIAPs. By degrading cIAPs, birinapant switches TNFα signaling from a pro-survival to a pro-apoptotic pathway, leading to the formation of a death-inducing signaling complex (DISC) and activation of caspase-8.[3][9]
Quantitative Data
The following tables summarize the binding affinities and cellular potencies of birinapant and related compounds, demonstrating the successful application of the pyrrolidine-based scaffold in designing potent IAP antagonists.
Table 1: Binding Affinity of Birinapant to IAP Proteins
| Compound | Target Protein | Binding Affinity (Kd) | Binding Affinity (Ki) |
| Birinapant | cIAP1 | <1 nM[8][10][11] | 1.1 nM[12] |
| Birinapant | cIAP2 | - | 4.2 nM[12] |
| Birinapant | XIAP | 45 nM[8][10][11] | 18 nM[12] |
| Birinapant | ML-IAP | - | - |
| Compound A (First-gen) | cIAP1 | - | ~1 nM[13] |
| Compound A (First-gen) | cIAP2 | - | ~1 nM[13] |
| Compound A (First-gen) | XIAP | - | ~1 nM[13] |
Table 2: In Vitro Cellular Activity of Birinapant
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71[14] | Single agent |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.015[15] | Single agent (48h treatment) |
| HCC38 | Triple-Negative Breast Cancer | 0.63[14] | Single agent |
| HCC70 | Triple-Negative Breast Cancer | 0.47[14] | Single agent |
| HS578T | Triple-Negative Breast Cancer | 0.21[14] | Single agent |
| SUM190 | Breast Cancer (TRAIL-insensitive) | ~0.3[10] | Single agent |
| WM9 | Melanoma | 0.0024[10] | Single agent |
| WTH202 | Melanoma | 0.0018[10] | In combination with TNFα (1 ng/mL) |
| WM793B | Melanoma | 0.0025[10] | In combination with TNFα (1 ng/mL) |
| WM1366 | Melanoma | 0.0079[10] | In combination with TNFα (1 ng/mL) |
| WM164 | Melanoma | 0.009[10] | In combination with TNFα (1 ng/mL) |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of birinapant.
Experimental Protocols
Synthesis of Birinapant (Conceptual Outline)
A detailed, multi-step synthesis for birinapant has been described in the literature, allowing for its large-scale production for clinical studies.[5] The synthesis is complex and involves the preparation of key intermediates, including a functionalized indole core and the pyrrolidine-based scaffold. A conceptual outline is provided below.
Workflow for Birinapant Synthesis
Key Stages:
-
Preparation of the Pyrrolidine Scaffold: Synthesis of the chiral (2R,4S)-4-hydroxypyrrolidine core, often derived from commercially available amino acid precursors.
-
Synthesis of the Indole Intermediate: Construction of the functionalized 6-fluoro-1H-indole moiety.
-
Dimerization: An acid-mediated dimerization of the key indole intermediate forms the bivalent core structure.
-
Peptide Coupling: The dimerized indole core is coupled with the pyrrolidine scaffold through standard peptide coupling reactions.
-
Final Steps: Removal of protecting groups and final purification, often using chromatographic techniques, to yield the active pharmaceutical ingredient.
Note: For the exact, step-by-step protocol, including reagents, reaction conditions, and purification methods, readers are directed to the primary literature, such as Deng et al., Organic Process Research & Development.[5]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Birinapant stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of birinapant in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound to a target protein.
Materials:
-
Purified IAP BIR domain proteins (e.g., cIAP1-BIR3, XIAP-BIR3)
-
Fluorescently labeled peptide probe that binds to the BIR domain (e.g., a fluorescein-labeled SMAC peptide)
-
Birinapant stock solution
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents: Dilute the IAP protein and the fluorescent probe in the assay buffer to their optimal working concentrations.
-
Set up Competition Assay: In a 384-well plate, add the IAP protein and the fluorescent probe to each well.
-
Add Compound: Add serial dilutions of birinapant to the wells. Include a control with no compound (maximum polarization) and a control with no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the binding to reach equilibrium.
-
Measure Polarization: Read the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the birinapant concentration. Fit the data to a competitive binding equation to determine the IC50. The Ki or Kd value can then be calculated from the IC50 using the Cheng-Prusoff equation or similar models.[2]
Conclusion
The this compound scaffold and its analogs are valuable tools in modern drug discovery. The case study of birinapant demonstrates how this structural motif can be effectively incorporated into the design of potent and specific modulators of protein-protein interactions. As an IAP antagonist, birinapant leverages this core structure to effectively induce apoptosis in cancer cells, highlighting the potential of this chemical class in developing novel oncology therapeutics. The detailed protocols provided offer a starting point for researchers interested in the synthesis and evaluation of similar compounds targeting IAPs and other therapeutic targets.
References
- 1. Frontiers | Activity of Birinapant, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Birinapant | C42H56F2N8O6 | CID 49836020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. US20240083846A1 - Smac mimetics for treatment of cancer, process for preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Design, Synthesis and Evaluation of Tricyclic, Conformationally Constrained Small-Molecule Mimetics of Second Mitochondria-derived Activator of Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 2-benzyloctahydropyrrolo[3,4-c]pyrrole scaffold, a key building block in modern medicinal chemistry. These derivatives have shown significant promise as modulators of various biological targets, most notably as orexin receptor antagonists for the treatment of insomnia.
Application Note: The Octahydropyrrolo[3,4-c]pyrrole Scaffold in Orexin Antagonist Development
The octahydropyrrolo[3,4-c]pyrrole core represents a rigid, bicyclic diamine scaffold that provides an excellent three-dimensional framework for orienting substituents to interact with biological targets. Its use has been prominent in the development of antagonists for the orexin 1 and 2 receptors (OX₁R and OX₂R), which are G-protein coupled receptors that regulate sleep-wake cycles. Antagonism of these receptors is a clinically validated mechanism for promoting sleep.
The general strategy for derivatization involves using the two secondary amine positions of the scaffold to explore chemical space and establish a structure-activity relationship (SAR). Typically, one nitrogen is functionalized with a group that provides a key binding interaction (e.g., an acyl or sulfonyl group), while the other nitrogen is modified to tune physicochemical properties such as solubility, metabolic stability, and brain penetration. The 2-benzyl derivative serves as a versatile starting point, where the benzyl group can be retained or removed to allow for differential functionalization of the two nitrogen atoms.
SAR studies on this scaffold have led to the identification of potent and selective orexin antagonists. Optimization of these derivatives has focused on improving pharmacokinetic (DMPK) properties, ultimately leading to the identification of clinical candidates for the treatment of primary insomnia.[1][2]
Experimental Workflow and SAR Strategy
The process of developing novel derivatives from the this compound scaffold for SAR studies follows a logical progression from synthesis to biological evaluation. The primary goal is to systematically modify different parts of the molecule (R¹, R²) to understand their impact on potency, selectivity, and pharmacokinetic properties.
Caption: General workflow for SAR studies of the octahydropyrrolo[3,4-c]pyrrole scaffold.
Quantitative SAR Data
The following table summarizes representative SAR data for a series of octahydropyrrolo[3,4-c]pyrrole derivatives evaluated as orexin receptor antagonists. Modifications at the R¹ and R² positions significantly impact potency at both OX₁ and OX₂ receptors.
| Compound ID | R¹ Group (Acyl) | R² Group (Alkyl/Aryl) | OX₁R IC₅₀ (nM) | OX₂R IC₅₀ (nM) |
| 1a | Benzoyl | Methyl | 150 | 85 |
| 1b | 2-Chlorobenzoyl | Methyl | 98 | 45 |
| 1c | 5-Methyl-1,2,4-oxadiazole-3-carbonyl | Methyl | 45 | 20 |
| 2a | 5-Methyl-1,2,4-oxadiazole-3-carbonyl | Ethyl | 50 | 25 |
| 2b | 5-Methyl-1,2,4-oxadiazole-3-carbonyl | Isopropyl | 120 | 90 |
| 2c | 5-Methyl-1,2,4-oxadiazole-3-carbonyl | 4-Fluorobenzyl | 35 | 15 |
| 2d (Lead) | 5-Methyl-1,2,4-oxadiazole-3-carbonyl | 5-Fluoropyridin-2-ylmethyl | 30 | 12 |
Note: Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[2][3]
SAR Interpretation:
-
R¹ Position: Aromatic and heteroaromatic acyl groups are crucial for potency. Introducing electron-withdrawing groups (e.g., 2-chloro) or specific heterocycles like oxadiazoles generally enhances activity at both receptors.
-
R² Position: Small alkyl groups are tolerated, but potency can be significantly improved with arylmethyl or heteroarylmethyl groups. The introduction of fluorine on these aromatic rings often improves both potency and metabolic stability. Compound 2d emerged as a lead structure due to its high potency against both receptors.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations involved in the derivatization of the this compound scaffold.
Protocol 1: Synthesis of the Core Scaffold (N-Acylation)
This protocol describes the acylation of one nitrogen atom of the this compound core.
Materials:
-
This compound hydrochloride
-
5-Methyl-1,2,4-oxadiazole-3-carbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (2.5 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 5-methyl-1,2,4-oxadiazole-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-acylated product.
Protocol 2: N-Debenzylation
This protocol details the removal of the N-benzyl protecting group to enable further derivatization at the second nitrogen.
Materials:
-
N-acylated-2-benzyloctahydropyrrolo[3,4-c]pyrrole (from Protocol 1)
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-acylated-2-benzyloctahydropyrrolo[3,4-c]pyrrole (1.0 eq) in methanol (0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (0.1 eq by weight) to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the debenzylated product, which is often used in the next step without further purification.
Protocol 3: N-Alkylation via Reductive Amination
This protocol describes the functionalization of the free secondary amine via reductive amination.
Materials:
-
N-acylated-octahydropyrrolo[3,4-c]pyrrole (from Protocol 2)
-
5-Fluoropyridine-2-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the N-acylated-octahydropyrrolo[3,4-c]pyrrole (1.0 eq) and 5-fluoropyridine-2-carbaldehyde (1.1 eq) in DCM (0.15 M), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 15 minutes, then separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography or preparative HPLC to obtain the final target compound.
Biological Target and Signaling Pathway
The primary targets for this class of compounds are the orexin receptors, OX₁R and OX₂R. These are G-protein coupled receptors (GPCRs) located in the brain. Orexin signaling is primarily excitatory. Orexin antagonists block these receptors, reducing wakefulness and promoting sleep.
-
OX₁R couples exclusively to the Gq subclass of G-proteins.
-
OX₂R can couple to both Gq and Gi/o proteins.
Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to neuronal depolarization and increased excitability.[4][5]
Caption: Simplified signaling pathway of the Orexin receptor system.
References
- 1. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Debenzylation of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
Introduction
The N-benzyl group is a common protecting group for secondary amines in organic synthesis due to its stability and ease of introduction. Its removal, N-debenzylation, is a crucial step in the synthesis of many pharmaceutical intermediates and final products. This document provides a detailed experimental protocol for the N-debenzylation of 2-benzyloctahydropyrrolo[3,4-c]pyrrole to yield the parent amine, octahydropyrrolo[3,4-c]pyrrole. The primary method detailed is catalytic transfer hydrogenation (CTH) using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor. This method is advantageous due to its operational simplicity, mild and neutral reaction conditions, and rapid reaction times.[1][2][3][4] An alternative protocol using catalytic hydrogenation with gaseous hydrogen is also presented.
Chemical Structures
-
Starting Material: this compound
-
Product: Octahydropyrrolo[3,4-c]pyrrole
-
Byproduct: Toluene
Key Experimental Parameters
A summary of the key quantitative data and reaction conditions for the recommended protocol is provided in the table below for easy reference and comparison.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 10% Palladium on Carbon (Pd/C), Anhydrous Ammonium Formate |
| Solvent | Methanol (MeOH) |
| Scale | 1.0 mmol |
| Stoichiometry | |
| This compound | 1.0 equivalent |
| 10% Pd/C | 50-100% by weight of starting material |
| Ammonium Formate | 5.0 equivalents |
| Reaction Temperature | Reflux (approx. 65 °C for Methanol) |
| Reaction Time | 10 - 60 minutes (monitor by TLC) |
| Work-up | Filtration, Evaporation |
| Purification | Column Chromatography (if necessary) |
Experimental Workflow
The following diagram illustrates the general workflow for the N-debenzylation of this compound via catalytic transfer hydrogenation.
Caption: Experimental workflow for the N-debenzylation reaction.
Detailed Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol is adapted from established procedures for the N-debenzylation of various N-benzyl amines using catalytic transfer hydrogenation with ammonium formate.[4]
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Celite® or a similar filter aid
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Column chromatography setup (if required for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Add 10% Pd/C (an amount equal in weight to the starting material).
-
Add anhydrous methanol (e.g., 20 mL per 3 mmol of substrate) to the flask.[4]
-
Flush the flask with an inert atmosphere (nitrogen or argon).
-
Reagent Addition: While stirring the suspension, add anhydrous ammonium formate (5.0 mmol, 5.0 equivalents) in a single portion.[4]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of chloroform:methanol:ammonium hydroxide).[1][2] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is often complete within 10-60 minutes.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite®.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude octahydropyrrolo[3,4-c]pyrrole.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to yield the pure amine.
Alternative Protocol: Catalytic Hydrogenation
This method utilizes gaseous hydrogen and is a common alternative for N-debenzylation.[5][6]
Materials and Equipment:
-
Same as above, with the addition of a hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus).
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH) in a round-bottom flask.
-
Add 10% Pd/C (typically 10 mol%).
-
Hydrogenation: Degas the flask by applying a vacuum and backfilling with hydrogen. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC as described in the previous protocol.
-
Work-up and Isolation: Follow the same work-up and isolation procedures (steps 8 and 9) as for the catalytic transfer hydrogenation protocol.
Note on Acid Facilitation: In cases where the debenzylation is sluggish, the addition of a catalytic amount of acid, such as acetic acid (1.5 equivalents), to the reaction mixture before hydrogenation may facilitate the reaction.[5][7]
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care under an inert atmosphere.
-
Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and avoid ignition sources.
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthesis for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a key heterocyclic scaffold for the development of novel therapeutics, particularly those targeting neurological disorders. The synthesis employs a 1,3-dipolar cycloaddition to construct the core octahydropyrrolo[3,4-c]pyrrole ring system, followed by a reductive amination to install the benzyl group. This methodology is designed to be amenable to scale-up for the production of quantities required for preclinical studies. Detailed experimental protocols, purification procedures, and analytical characterization are provided.
Introduction
The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine that serves as a valuable building block in medicinal chemistry.[1] Its constrained conformation allows for the precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for various biological targets. The N-benzyl substituted derivative, this compound, is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2] The pyrrolo[3,4-c]pyrrole and related pyrrolo[3,4-c]pyridine systems have been investigated for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities.[3][4] Given the therapeutic potential of its derivatives, a scalable synthesis of this compound is essential for advancing these compounds through preclinical development.
This document provides a comprehensive guide for the multi-gram synthesis of this compound, focusing on process efficiency and scalability.
Overall Synthetic Scheme
The synthesis of this compound is accomplished in two main steps from commercially available starting materials, as depicted in the workflow below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This step involves a one-pot, three-component 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from sarcosine and paraformaldehyde, which then reacts with N-benzylmaleimide to form the desired bicyclic dione.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Benzylmaleimide | 187.19 | 50.0 g | 0.267 |
| Sarcosine | 89.09 | 26.1 g | 0.293 |
| Paraformaldehyde | (30.03)n | 8.8 g | 0.293 |
| Toluene | - | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a Dean-Stark trap, add N-benzylmaleimide (50.0 g, 0.267 mol), sarcosine (26.1 g, 0.293 mol), paraformaldehyde (8.8 g, 0.293 mol), and toluene (500 mL).
-
Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash with cold toluene (2 x 50 mL).
-
Dry the solid under vacuum to afford 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione as a white to off-white solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by NMR) |
| 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | 65.2 | 55.4 - 58.7 | 85 - 90 | >95% |
Step 2: Reduction of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
The dione intermediate is reduced to the desired diamine using a strong reducing agent such as lithium aluminum hydride (LAH).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | 244.28 | 50.0 g | 0.205 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 19.4 g | 0.511 |
| Tetrahydrofuran (THF), anhydrous | - | 800 mL | - |
| Sodium Sulfate, anhydrous | - | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 500 mL).
-
Carefully add lithium aluminum hydride (LAH) (19.4 g, 0.511 mol) to the THF in portions at 0 °C (ice bath).
-
Dissolve 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (50.0 g, 0.205 mol) in anhydrous THF (300 mL) and add it to the dropping funnel.
-
Add the solution of the dione dropwise to the LAH suspension over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 8-10 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine).
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water (20 mL), followed by 15% aqueous sodium hydroxide (20 mL), and then water (60 mL).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the precipitate and wash thoroughly with THF (3 x 100 mL).
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or by salt formation and recrystallization to obtain this compound.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 43.5 | 32.6 - 36.9 | 75 - 85 | >98% |
Scale-Up Strategy and Considerations
A logical workflow for scaling up the synthesis is crucial for efficient production.
Caption: Logical workflow for the scale-up synthesis and quality control.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound, a key intermediate for preclinical drug development. The use of readily available starting materials and robust reaction conditions makes this protocol suitable for the production of multi-gram to kilogram quantities of the target compound. The detailed procedures and quality control checkpoints outlined in this application note will aid researchers in the efficient and reproducible synthesis of this important heterocyclic building block.
References
Application Notes: 2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a Versatile Chiral Building Block for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a C2-symmetric diamine that serves as a valuable and versatile chiral building block in asymmetric synthesis.[1][2] Its rigid bicyclic structure and the presence of two secondary amine functionalities make it an ideal scaffold for the construction of complex nitrogen-containing molecules, including various classes of alkaloids. This document provides detailed application notes and protocols for the use of this compound in the synthesis of alkaloid-like molecules, with a focus on the construction of pyrrolizidine alkaloid scaffolds. These alkaloids are of significant interest due to their wide range of biological activities.[3][4]
Core Application: Synthesis of a Substituted Pyrrolizidine Alkaloid Scaffold
This section outlines a hypothetical, yet chemically plausible, synthetic route for the elaboration of this compound into a more complex, substituted pyrrolizidine alkaloid scaffold. This scaffold can be further diversified to generate a library of potential drug candidates.
Synthetic Strategy Overview
The strategy involves a three-step sequence starting from this compound:
-
Selective N-Acylation: Introduction of a functionalized side chain onto one of the nitrogen atoms.
-
Intramolecular Cyclization: Formation of a new ring to create the core tricyclic structure.
-
Debenzylation: Removal of the benzyl protecting group to yield the final scaffold, which can be further functionalized.
Experimental Protocols
Protocol 1: Selective Mono-N-acylation of this compound
This protocol describes the selective acylation of one of the secondary amines in the starting material.
Materials:
-
This compound
-
3-(4-methoxyphenyl)propanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of 3-(4-methoxyphenyl)propanoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the mono-acylated product.
Protocol 2: Intramolecular Pictet-Spengler-type Cyclization
This protocol outlines the acid-catalyzed cyclization to form the tricyclic core.
Materials:
-
Mono-acylated intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the mono-acylated intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous Na2CO3 solution until the pH is ~8-9.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to obtain the crude tricyclic product, which may be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Catalytic Hydrogenolysis for Debenzylation
This final step removes the N-benzyl protecting group to yield the target scaffold.
Materials:
-
Tricyclic intermediate from Protocol 2
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the tricyclic intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10 wt. % Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done with appropriate safety precautions).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final pyrrolizidine alkaloid scaffold.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of the pyrrolizidine alkaloid scaffold. The yields are representative of similar transformations reported in the literature for related systems.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Selective N-Acylation | This compound | N-Acylated Intermediate | 75-85 |
| 2 | Intramolecular Cyclization | N-Acylated Intermediate | Tricyclic Intermediate | 60-70 |
| 3 | Debenzylation | Tricyclic Intermediate | Final Pyrrolizidine Scaffold | 90-98 |
Biological Context and Potential Signaling Pathways
Pyrrolizidine alkaloids are known to interact with a variety of biological targets. The synthesized scaffold, and its subsequent derivatives, could be screened for activity against targets such as:
-
Glycosidases: Many polyhydroxylated pyrrolizidine alkaloids are potent inhibitors of glycosidases, with potential applications in antiviral and anticancer therapies.[3]
-
Neurotransmitter Receptors: The core structure may interact with various receptors in the central nervous system, such as nicotinic acetylcholine receptors.
-
Ion Channels: Some alkaloids are known to modulate the activity of ion channels.
Conclusion
This compound is a highly valuable chiral building block for the stereoselective synthesis of complex alkaloids. The protocols and strategies outlined in these application notes provide a framework for researchers to utilize this compound in the development of novel pyrrolizidine alkaloid scaffolds. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure final compounds, which is crucial for the development of selective and effective therapeutic agents. Further derivatization of the final scaffold can lead to the discovery of new bioactive molecules with potential applications in a range of therapeutic areas.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective synthesis of DIANANE, a novel C2-symmetric chiral diamine for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Functionalization of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrrolidine rings in 2-benzyloctahydropyrrolo[3,4-c]pyrrole. This versatile bicyclic scaffold serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The following sections detail key reactions for modifying the secondary amine at the N5 position, including N-acylation, N-alkylation, reductive amination, urea formation, and N-sulfonylation, as well as the critical step of N-debenzylation to yield the free secondary amine for further derivatization or as the final product.
Introduction
The octahydropyrrolo[3,4-c]pyrrole core is a rigid, nitrogen-containing scaffold that is of significant interest in drug discovery. Its three-dimensional structure makes it an attractive framework for the design of enzyme inhibitors and receptor ligands. The 2-benzyl protected form is a common starting material, allowing for selective functionalization of the N5-position before potential deprotection of the N2-benzyl group. The functionalization of the N5-amine is a critical step in the development of libraries of diverse compounds for screening and optimization of biological activity.
Key Functionalization Reactions
The secondary amine of the this compound is amenable to a variety of standard organic transformations. Below are protocols for several key reactions, along with typical quantitative data.
N-Acylation
N-acylation is a fundamental reaction to introduce amide functionalities. This is commonly achieved by reacting the secondary amine with an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: In a round-bottomed flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (Et3N) (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
N-Alkylation
N-alkylation introduces alkyl substituents, which can modulate the lipophilicity and steric properties of the molecule. This is typically performed using an alkyl halide and a base in a polar aprotic solvent.
Experimental Protocol: General Procedure for N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0 eq.).
-
Alkyl Halide Addition: Add the alkyl halide (e.g., bromide or iodide) (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting the amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in methanol or dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via flash column chromatography.
Urea Formation
The urea functional group is a key pharmacophore in many approved drugs. It can be readily introduced by reacting the amine with an isocyanate.
Experimental Protocol: General Procedure for Urea Formation
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous DCM or tetrahydrofuran (THF).
-
Isocyanate Addition: Add the desired isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Purification: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
N-Sulfonylation
Sulfonamides are another important functional group in medicinal chemistry. They are typically synthesized by the reaction of an amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq.) and pyridine or triethylamine (1.5 eq.) in anhydrous DCM.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl solution, followed by saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the functionalization reactions of secondary amines, which can be expected for this compound. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reagents | Solvent | Typical Yield (%) |
| N-Acylation | Acyl Chloride, Et3N | DCM | 80-95% |
| N-Alkylation | Alkyl Halide, K2CO3 | DMF | 60-85% |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | MeOH or DCE | 70-90% |
| Urea Formation | Isocyanate | DCM or THF | 85-98% |
| N-Sulfonylation | Sulfonyl Chloride, Pyridine | DCM | 75-90% |
N-Debenzylation
Removal of the N-benzyl protecting group is often a necessary final step to yield the free secondary amine or to allow for further functionalization at the N2 position. Catalytic transfer hydrogenation is a common and effective method for this transformation.[1]
Experimental Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation
-
Preparation: Dissolve the N-benzylated compound (1.0 eq.) in methanol or ethanol.
-
Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) (10-20% by weight) and ammonium formate (5.0 eq.).
-
Reaction: Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.[1]
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification can be achieved by column chromatography if necessary.
Visualizations
Experimental Workflow for Functionalization
Caption: Workflow for the functionalization of this compound.
Drug Discovery Pathway
Caption: A generalized workflow for drug discovery utilizing the octahydropyrrolo[3,4-c]pyrrole scaffold.
References
Green Chemistry Approaches to Synthesizing Octahydropyrrolo[3,4-c]pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant bicyclic diamine structure present in a variety of biologically active compounds and is a valuable building block in medicinal chemistry. Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. This document outlines several green chemistry approaches for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives, emphasizing methodologies that reduce environmental impact, improve safety, and enhance efficiency. These approaches include synthesis in subcritical water, microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free synthesis.
Data Presentation: Comparison of Green Synthesis Methodologies
The following table summarizes quantitative data from various green synthetic methods for octahydropyrrolo[3,4-c]pyrrole derivatives and analogous fused pyrrolidine systems. This allows for a direct comparison of their efficiency and green credentials.
| Synthesis Method | Key Transformation | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Subcritical Water Synthesis | Cyclization of N-benzoylthiourea derivatives with α-haloketones | None | Water | 130 | 0.5 - 1 h | 75 - 91 | [1][2][3][4] |
| Conventional (Comparison) | Cyclization of N-benzoylthiourea derivatives with α-haloketones | None | Acetone | Reflux | 18 h | 67 - 89 | [3][4] |
| Microwave-Assisted Synthesis (Analogous) | Piloty-Robinson pyrrole synthesis from azines | None | Pyridine | 180 | 30 - 60 min | Moderate to Good | [5] |
| Ultrasound-Promoted Synthesis (Analogous) | Synthesis of thiazole derivatives from thiosemicarbazone | Chitosan-grafted biocatalyst | Ethanol | 35 | 20 min | High | [6][7] |
| Solvent-Free Synthesis (Analogous) | Manganese-catalyzed synthesis of pyrroles from 1,4-diols and amines | Manganese complex (1 mol%) | None | Not specified | Not specified | High | [8] |
| 1,3-Dipolar Cycloaddition (Green Solvent) | Azomethine ylide cycloaddition | None | Ionic Liquid ([bmim][BF4]) | 50 | 10 - 40 min | High | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles using Subcritical Water
This protocol describes a green synthesis method that utilizes subcritical water as a solvent, significantly reducing reaction times compared to conventional methods using organic solvents like acetone.[1][2][3][4]
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol)
-
Appropriate α-haloketone (1.1 mmol)
-
Ultrapure water
-
High-pressure stainless steel reactor
Procedure:
-
To a high-pressure stainless steel reactor, add the octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol) and the α-haloketone (1.1 mmol).
-
Add ultrapure water to the reactor (sufficient to create subcritical conditions at the target temperature).
-
Seal the reactor and begin heating with stirring.
-
Increase the temperature to 130 °C and maintain for 30-60 minutes. The pressure inside the reactor will increase due to the heating of water.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any remaining pressure and open the reactor.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.
Protocol 2: Microwave-Assisted Synthesis of Fused Pyrrolidines (General Protocol for Adaptation)
This protocol provides a general framework for microwave-assisted synthesis, which can be adapted for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives, for instance, through intramolecular cycloaddition reactions. Microwave irradiation can dramatically reduce reaction times.[11][12][13][14]
Materials:
-
Appropriate precursor for intramolecular cycloaddition (e.g., an azomethine ylide precursor)
-
High-boiling point solvent (if not solvent-free)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Place the starting material in a microwave reactor vial.
-
If a solvent is required, add the appropriate high-boiling point solvent. For solvent-free reactions, proceed without a solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Set the desired temperature, pressure, and reaction time according to the specific reaction being performed (e.g., 100-180 °C for 10-60 minutes).
-
After the irradiation is complete, allow the vial to cool to a safe temperature.
-
Open the vial and transfer the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the product by an appropriate method, such as column chromatography or recrystallization.
Protocol 3: Ultrasound-Promoted Synthesis of Fused Heterocycles (General Protocol for Adaptation)
Ultrasound irradiation can promote reactions by cavitation, leading to enhanced mass transfer and reaction rates. This protocol outlines a general procedure that can be adapted for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.
Materials:
-
Reactants for the desired transformation
-
Appropriate solvent (e.g., ethanol, water)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable reaction vessel, dissolve or suspend the reactants in the chosen solvent.
-
If a catalyst is required, add it to the mixture.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.
-
Apply ultrasonic irradiation at a specific frequency (e.g., 20-40 kHz) and power.
-
Maintain the reaction temperature using a water bath if necessary.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, turn off the ultrasound.
-
Work up the reaction mixture by removing the solvent and any catalyst.
-
Purify the product using standard techniques.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.
Caption: Logical relationship between green chemistry principles and their application in synthesis.
References
- 1. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable Manganese-Catalyzed Solvent-Free Synthesis of Pyrroles from 1,4-Diols and Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. This valuable intermediate is often utilized in the development of novel therapeutics.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield for the two-step synthesis of this compound is low. What are the most critical steps to optimize?
A1: Low overall yield can stem from inefficiencies in either the formation of the octahydropyrrolo[3,4-c]pyrrole core or the subsequent N-benzylation step.
-
Step 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole core: The 1,3-dipolar cycloaddition reaction is a key method for constructing the bicyclic core.[3] The yield of this step is sensitive to reaction conditions. Ensure that the starting materials, particularly the azomethine ylide precursor and the dipolarophile (e.g., N-substituted maleimide), are pure. The reaction temperature and time are also critical parameters that may require optimization.
-
Step 2: N-Benzylation: The N-alkylation of the secondary amine of the octahydropyrrolo[3,4-c]pyrrole core can be challenging. A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[4] The choice of base, solvent, and reaction temperature plays a crucial role in achieving high mono-alkylation selectivity.[5]
Q2: I am observing significant side product formation during the N-benzylation step. How can I improve the selectivity for this compound?
A2: Side product formation, primarily the quaternary ammonium salt, is a common issue in the N-alkylation of amines.[4] Here are some strategies to enhance selectivity:
-
Choice of Base: The basicity of the chosen base is critical. A moderately strong, non-nucleophilic base is often preferred to deprotonate the secondary amine without promoting side reactions. Cesium carbonate (Cs2CO3) has been shown to be effective in promoting mono-N-alkylation of benzylamines.[5]
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide). Using a slight excess of the amine relative to the benzylating agent can help minimize over-alkylation.
-
Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions.[6]
-
Alternative Benzylating Agents: Consider using benzyl alcohol in the presence of a suitable catalyst. This "borrowing hydrogen" methodology is an environmentally friendly alternative that can offer high selectivity for N-benzylation.[7][8]
Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification methods?
A3: The basic nature of the amine product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.[9]
-
Column Chromatography with Modified Mobile Phase: To mitigate the interaction with silica, you can add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase.[9]
-
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can significantly improve the separation and yield higher purity fractions.[9]
-
Acid-Base Extraction: An initial workup involving an acid-base extraction can be effective. The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation and Recrystallization: The product can be converted to a salt (e.g., hydrochloride) which may be crystalline and can be purified by recrystallization. The free base can then be regenerated.
Quantitative Data Summary
The following table summarizes typical yields for the key reaction steps based on analogous transformations reported in the literature. Note that actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | 1,3-Dipolar Cycloaddition | Azomethine ylide precursor, N-substituted maleimide | Toluene or Xylene | Reflux | 24 | 80-90 | [3] |
| 2 | N-Benzylation | Octahydropyrrolo[3,4-c]pyrrole, Benzyl bromide, Cs2CO3 | DMF | Room Temp. | 24 | 85-95 | [5] |
| 2 (Alternative) | Reductive Amination | Octahydropyrrolo[3,4-c]pyrrole, Benzaldehyde, NaBH(OAc)3 | DCE | Room Temp. | 12 | 80-90 | N/A |
| 2 (Alternative) | "Borrowing Hydrogen" | Octahydropyrrolo[3,4-c]pyrrole, Benzyl alcohol, Pd@La-BDC MOF | Toluene | 150 | 24 | ~97 (selectivity) | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.[3]
-
Materials:
-
Azomethine ylide precursor (e.g., a suitable N-substituted glycine ester)
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Anhydrous toluene or xylene
-
-
Procedure:
-
Dissolve the azomethine ylide precursor (1.0 eq) and the N-substituted maleimide (1.1 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the octahydropyrrolo[3,4-c]pyrrole derivative.
-
Protocol 2: N-Benzylation of Octahydropyrrolo[3,4-c]pyrrole
This protocol is based on a general method for the selective mono-N-alkylation of amines.[5]
-
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole derivative (from Step 1)
-
Benzyl bromide
-
Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of the octahydropyrrolo[3,4-c]pyrrole derivative (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using a mobile phase containing a small amount of triethylamine or on an amine-functionalized silica gel) to yield this compound.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting guide for low yield issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ivychem.com [ivychem.com]
- 7. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 8. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
Technical Support Center: Purification of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Isomers
Welcome to the technical support center for the purification of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of diastereomeric (cis/trans) and enantiomeric forms of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I need to separate?
A1: this compound has a fused bicyclic ring system which can exist as cis and trans diastereomers depending on the relative stereochemistry of the hydrogen atoms at the bridgehead positions. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, a typical synthesis will produce a mixture of up to four stereoisomers that may require separation.
Q2: What are the main challenges in purifying this compound isomers?
A2: The primary challenges in the purification of this compound isomers stem from their similar physical and chemical properties. Key difficulties include:
-
Co-elution of diastereomers in standard column chromatography due to small differences in polarity.
-
Difficulty in inducing crystallization of one diastereomer from a mixture.
-
Resolution of enantiomers , which requires chiral separation techniques as they have identical physical properties in a non-chiral environment.
-
Potential for product degradation or isomerization under harsh purification conditions.
Q3: What is the general strategy for separating the stereoisomers of this compound?
A3: A common strategy involves a two-step process. First, the diastereomers (cis and trans) are separated using conventional techniques like column chromatography or crystallization. Subsequently, the individual racemic diastereomers are resolved into their constituent enantiomers using chiral separation methods.
Caption: General workflow for the separation of this compound stereoisomers.
Troubleshooting Guides
Guide 1: Diastereomer Separation (Cis/Trans)
Issue: Poor separation of cis and trans isomers by column chromatography.
This is a common issue due to the similar polarities of the diastereomers. The benzyl group can influence the conformation of the bicyclic system, leading to only subtle differences in their interaction with the stationary phase.
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | Consider using a different stationary phase. If using silica gel, try alumina (neutral or basic). For some separations, a bonded-phase silica (e.g., diol, cyano) might offer different selectivity. |
| Suboptimal Mobile Phase | Systematically screen different solvent systems. A gradient elution may be necessary. For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the mobile phase) can improve peak shape and resolution on silica gel. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid band broadening and poor separation. |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation. |
Issue: Difficulty with fractional crystallization of diastereomers.
| Potential Cause | Recommended Solution |
| Unsuitable Solvent | Screen a variety of solvents and solvent mixtures. The ideal solvent should dissolve the mixture at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling. |
| Oiling Out | This occurs when the compound separates as a liquid instead of a solid. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. |
| Formation of a Eutectic Mixture | If the isomers form a eutectic mixture, crystallization may not be an effective separation method at that specific ratio. Consider enriching one diastereomer by another method (e.g., chromatography) before attempting crystallization. |
| Slow Crystallization | Induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure diastereomer if available. |
Guide 2: Enantiomeric Resolution
Issue: No separation of enantiomers on a chiral HPLC column.
The selection of the chiral stationary phase (CSP) and mobile phase is critical for successful enantiomeric resolution.
| Potential Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[1] |
| Incompatible Mobile Phase | The mobile phase composition is crucial. For normal phase chiral HPLC, a mixture of a non-polar solvent (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol) is common. The type and percentage of the alcohol can significantly impact resolution. For basic amines, adding a basic modifier (e.g., diethylamine, butylamine) to the mobile phase is often necessary to improve peak shape and achieve separation.[2] |
| Derivatization May Be Required | If direct separation is unsuccessful, consider derivatizing the amine with a chiral or achiral reagent to form diastereomers that can be separated on a standard achiral column, or to enhance the interaction with the CSP. |
| Suboptimal Temperature | Temperature can affect the separation. Try running the separation at different temperatures (both lower and higher) to see if it improves resolution. |
digraph "Troubleshooting_Chiral_HPLC" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Start [label="No Enantiomeric Separation"]; Check_CSP [label="Is the CSP appropriate?"]; Check_MP [label="Is the mobile phase optimized?"]; Consider_Deriv [label="Consider Derivatization"]; Adjust_Temp [label="Adjust Temperature"]; Success [label="Successful Resolution", shape=ellipse, color="#34A853", fillcolor="#FFFFFF"]; Start -> Check_CSP; Check_CSP -> Check_MP [label="Yes"]; Check_CSP -> {"Change CSP"} [label="No"]; Check_MP -> Consider_Deriv [label="Yes"]; Check_MP -> {"Optimize Mobile Phase\n(additives, solvent ratio)"} [label="No"]; Consider_Deriv -> Adjust_Temp [label="If direct separation fails"]; Adjust_Temp -> Success [label="If resolution improves"];
}
Caption: Troubleshooting workflow for chiral HPLC separation of enantiomers.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific mixture of this compound isomers.
Protocol 1: Diastereomer Separation by Flash Column Chromatography
-
Column Preparation:
-
Choose a suitable stationary phase (e.g., silica gel, 230-400 mesh).
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase solvent.
-
Pack the column carefully to ensure a flat, stable bed.
-
Equilibrate the column with the mobile phase.
-
-
Sample Preparation and Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the mobile phase or a stronger solvent that will be adsorbed by the stationary phase.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique.
-
-
Isolation:
-
Combine the fractions containing the pure cis and trans isomers separately.
-
Remove the solvent under reduced pressure.
-
Protocol 2: Enantiomeric Resolution by Chiral HPLC
-
Column and Mobile Phase Selection:
-
Select a chiral column (e.g., a polysaccharide-based CSP like Chiralpak® or Chiralcel®).
-
Prepare the mobile phase. A common starting point for normal phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% diethylamine.
-
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Injection and Separation:
-
Dissolve the racemic diastereomer in the mobile phase.
-
Inject a small volume onto the column.
-
Monitor the separation using a UV detector.
-
-
Optimization:
-
If no separation is observed, systematically vary the percentage of the alcohol modifier and the type of alcohol (e.g., ethanol).
-
Adjust the flow rate and column temperature to optimize resolution.
-
-
Preparative Separation (if required):
-
Once analytical separation is achieved, the method can be scaled up to a preparative or semi-preparative scale using a larger column and higher sample loading.
-
Protocol 3: Diastereomeric Salt Resolution for Enantiomer Separation
This is an alternative to chiral chromatography.
-
Resolving Agent Selection:
-
Choose a readily available, optically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid) to react with the basic nitrogen atoms of the racemic amine.
-
-
Salt Formation:
-
Dissolve the racemic diastereomer in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add a solution of 0.5 to 1.0 equivalents of the chiral resolving agent.
-
-
Fractional Crystallization:
-
Heat the mixture to dissolve the salts and then allow it to cool slowly to room temperature.
-
One diastereomeric salt should preferentially crystallize.
-
Collect the crystals by filtration.
-
-
Liberation of the Free Amine:
-
Treat the separated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to neutralize the chiral acid.
-
Extract the free, enantiomerically enriched amine with an organic solvent.
-
-
Determination of Enantiomeric Purity:
-
Analyze the enantiomeric purity of the recovered amine using chiral HPLC.
-
References
Technical Support Center: Paal-Knorr Pyrrole Synthesis for Bicyclic Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Paal-Knorr pyrrole synthesis, with a specific focus on the formation of bicyclic systems.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Bicyclic Pyrrole
Low or non-existent yields in the Paal-Knorr synthesis of bicyclic pyrroles can be a significant hurdle. The rigid nature of bicyclic precursors can introduce unique challenges not always encountered with acyclic 1,4-dicarbonyl compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance: The fixed conformation of a cyclic 1,4-dicarbonyl precursor can hinder the approach of the amine and subsequent intramolecular cyclization. | - Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. - Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming steric hindrance.[1] - Select a Less Bulky Amine: If possible, using a smaller primary amine can reduce steric clash during the initial condensation steps. |
| Ring Strain: The formation of the fused pyrrole ring might introduce significant ring strain, making the product thermodynamically unfavorable. | - Computational Modeling: Before attempting the synthesis, computational analysis of the target bicyclic system can help predict its stability. - Alternative Synthetic Routes: If high ring strain is predicted, consider alternative synthetic strategies such as the Barton-Zard or Knorr pyrrole synthesis. |
| Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can lead to incomplete conversion.[2] | - Optimize Temperature and Time: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. - Screen Catalysts: While traditionally acid-catalyzed, exploring a range of catalysts, including Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or heterogeneous catalysts (e.g., montmorillonite, silica-supported acids), can improve yields.[3] |
| Low Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic and may react sluggishly.[2] | - Use a More Nucleophilic Amine: If the synthetic route allows, consider an amine with electron-donating groups. - Activate the Dicarbonyl: The use of a suitable acid catalyst can enhance the electrophilicity of the carbonyl carbons. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in bicyclic Paal-Knorr synthesis.
Problem 2: Significant Formation of Side Products
The formation of byproducts is a common issue in Paal-Knorr synthesis, and the constrained nature of bicyclic systems can sometimes favor alternative reaction pathways.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Furan Formation: This is the most common side reaction, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl without the involvement of the amine.[2] | - Control Acidity: Maintain a weakly acidic to neutral pH (pH > 3) to disfavor the competing furan cyclization.[4] Acetic acid is often a good choice as it can catalyze the reaction without being overly acidic.[4] - Use an Excess of the Amine: A higher concentration of the amine can outcompete the intramolecular cyclization of the dicarbonyl. |
| Intramolecular Aldol Condensation: If the cyclic dicarbonyl has enolizable protons in a suitable position, an intramolecular aldol reaction can occur, leading to a new carbocyclic ring instead of the desired pyrrole. | - Careful Selection of Reaction Conditions: This side reaction is often base-catalyzed. Ensure the reaction medium is not basic. If a basic amine is used, the addition of a mild acid catalyst is crucial. - Protecting Groups: If possible, temporarily protect the enolizable positions on the dicarbonyl precursor. |
| Polymerization: High temperatures or highly acidic conditions can lead to the formation of dark, tarry materials due to the polymerization of the starting materials or the pyrrole product.[1] | - Lower the Reaction Temperature: Use the minimum temperature required for the reaction to proceed at a reasonable rate. - Use a Milder Catalyst: Opt for weaker acids or heterogeneous catalysts that can be easily removed from the reaction mixture. |
| Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic intermediate. In sterically hindered bicyclic systems, this step might be slow or incomplete, leading to the isolation of dihydroxytetrahydropyrrole intermediates. | - Use a Dehydrating Agent: The addition of a mild dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the reaction to completion. - Stronger Acid Catalyst: While needing to be balanced against furan formation, a slightly stronger acid might be necessary to promote the final dehydration step. |
Side Reaction Pathways:
References
Technical Support Center: Optimization of Pyrrolo[3,4-c]pyrrole Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[3,4-c]pyrroles, including the widely studied diketopyrrolopyrroles (DPPs).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the pyrrolo[3,4-c]pyrrole core?
The synthesis of the pyrrolo[3,4-c]pyrrole skeleton, particularly the 1,4-dione derivatives (DPPs), is most commonly achieved through the condensation of a succinate ester derivative with an aromatic or aliphatic nitrile in the presence of a strong base. Another notable method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] Modifications of these classical methods, as well as novel synthetic strategies, continue to be developed to improve yields, substrate scope, and reaction conditions.
Q2: My DPP synthesis is resulting in a low yield. What are the common causes?
Low yields in DPP synthesis can stem from several factors:
-
Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time. Excessively high temperatures or prolonged reaction times can lead to degradation of the starting materials or the DPP product.[4]
-
Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium tert-butoxide or sodium isopropoxide, is typically required to deprotonate the succinate ester. Insufficient base will result in an incomplete reaction.
-
Poorly Reactive Starting Materials: Nitriles with strong electron-withdrawing groups may react sluggishly. Sterically hindered nitriles or succinate esters can also impede the reaction.
-
Product Instability: The synthesized DPP might be sensitive to the reaction conditions, leading to degradation.
-
Purification Losses: DPPs are often deeply colored, crystalline solids with low solubility, which can make purification by chromatography or recrystallization challenging, leading to apparent low yields.
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
A common byproduct is the corresponding furan, which can arise from the acid-catalyzed self-condensation of the 1,4-dicarbonyl precursor, particularly in Paal-Knorr type syntheses.[2][4] To minimize furan formation, it is crucial to maintain a pH above 3 and consider using an excess of the amine nucleophile.[2][4] In DPP syntheses from succinates and nitriles, incomplete reaction or side reactions of the nitrile can also lead to byproducts. Careful control of stoichiometry and reaction conditions is key.
Q4: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[4] This is typically caused by excessively high temperatures or highly acidic conditions.[4] To mitigate this, consider lowering the reaction temperature and using a milder catalyst if applicable.
Q5: What are the recommended methods for purifying pyrrolo[3,4-c]pyrroles?
Purification strategies for pyrrolo[3,4-c]pyrroles, especially DPPs, often involve:
-
Recrystallization: Due to their crystalline nature, recrystallization from a high-boiling point solvent can be effective. However, their low solubility can be a limitation.
-
Column Chromatography: This is a common method, but the low solubility of many DPPs can make it challenging. A suitable solvent system that provides adequate solubility without causing decomposition is crucial.
-
Soxhlet Extraction: For highly insoluble products, Soxhlet extraction can be used to separate the desired compound from more soluble impurities.
-
Acid/Base Washing: If the impurities have acidic or basic functionalities, an acid/base wash of the crude product dissolved in a suitable organic solvent can be effective.
For general pyrrole purification, fractional distillation under reduced pressure is a superior method for achieving high purity.[5] Acid treatment to remove basic impurities followed by fractional distillation is a powerful approach.[5]
Troubleshooting Guides
Low Yield in DPP Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains) | Insufficient base or base strength | Use a stronger base (e.g., sodium tert-butoxide) or increase the stoichiometry of the base. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product degradation. | |
| Poorly reactive nitrile | Consider using a more activated nitrile or a catalyst to facilitate the reaction. | |
| Formation of dark, insoluble material | Polymerization or degradation | Lower the reaction temperature and shorten the reaction time.[4] |
| Low isolated yield after workup | Product loss during purification | Optimize the purification method. For poorly soluble DPPs, consider Soxhlet extraction. |
| Product instability | Ensure the workup and purification conditions are mild and avoid prolonged exposure to strong acids or bases. |
Side Product Formation in Paal-Knorr Synthesis for Pyrrolo[3,4-c]pyrrole Analogs
| Symptom | Possible Cause | Suggested Solution |
| Furan byproduct detected | Acid-catalyzed self-condensation of the 1,4-dicarbonyl compound | Maintain a reaction pH > 3.[2][4] Use an excess of the primary amine.[4] |
| Incomplete cyclization | Insufficient temperature or reaction time | Moderately increase the temperature or prolong the reaction time while monitoring by TLC.[4] |
| Steric hindrance | For sterically hindered substrates, consider using microwave irradiation to overcome the activation barrier.[6] |
Experimental Protocols
General Protocol for DPP Synthesis via Succinate and Nitrile Condensation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon), add a suitable anhydrous alcohol (e.g., 2-methyl-2-butanol).
-
Base Formation: Add sodium chunks in portions and heat the mixture to reflux until all the sodium has been consumed. A catalytic amount of anhydrous iron(III) chloride can be added to initiate the reaction.
-
Reaction Initiation: Cool the resulting sodium alkoxide solution to the desired reaction temperature (e.g., 95 °C).
-
Addition of Reactants: Add the dialkyl succinate to the reaction mixture, followed by the aromatic or aliphatic nitrile after a short interval (e.g., 1 minute). The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often left to stir overnight.
-
Workup: After completion, cool the reaction mixture and quench it by pouring it into a mixture of an appropriate organic solvent and an acidic aqueous solution (e.g., dilute HCl).
-
Purification: Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Paal-Knorr Pyrrole Synthesis
This is a general procedure and may need to be adjusted based on the specific 1,4-dicarbonyl compound and amine used.
-
Mixing Reactants: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of a weak acid (e.g., acetic acid), if necessary. For some reactions, no additional solvent is needed.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from minutes to several hours.
-
Workup: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent. If not, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude product can be purified by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Experimental workflow for DPP synthesis.
Caption: Troubleshooting guide for low DPP yield.
Caption: Minimizing furan byproducts in Paal-Knorr.
References
Troubleshooting regioselectivity in functionalizing octahydropyrrolo[3,4-c]pyrrole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of the octahydropyrrolo[3,4-c]pyrrole scaffold.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Mono-functionalization (Acylation/Alkylation)
Q: My reaction is producing a mixture of mono- and di-substituted products, with a low yield of the desired mono-functionalized compound. How can I improve the regioselectivity?
A: Achieving mono-selectivity on a symmetric diamine like octahydropyrrolo[3,4-c]pyrrole is a common challenge. The initial mono-substituted product can sometimes be more reactive than the starting material, leading to di-substitution. Here are several strategies to favor mono-functionalization:
-
Stoichiometry and Slow Addition:
-
Use a large excess of the octahydropyrrolo[3,4-c]pyrrole starting material relative to the acylating or alkylating agent. This statistically favors the reaction of the electrophile with an unreacted diamine.
-
Employ slow, dropwise addition of the electrophile (e.g., acyl chloride, alkyl halide) to the solution of the diamine. This maintains a low concentration of the electrophile, reducing the likelihood of a second reaction with the mono-substituted product.
-
-
Use of Bulky Reagents:
-
Steric hindrance can be a powerful tool. If possible, choose a bulky acylating or alkylating agent. The steric bulk of the first group introduced will hinder the approach of a second molecule to the remaining nitrogen atom.
-
-
Temporary Deactivation with Boron Reagents:
-
Imidazole-Catalyzed Acylation:
-
An imidazole-catalyzed protocol can promote selective mono-acylation of symmetric diamines in an ethanol/water solvent system at room temperature.[3]
-
Decision-Making Workflow for Improving Mono-selectivity
Caption: Troubleshooting workflow for poor mono-selectivity.
Issue 2: No Reaction or Low Yield
Q: I am not observing any product formation, or the yield is very low. What are the possible causes and solutions?
A: Low reactivity can stem from several factors, including the nature of your reactants and the reaction conditions.
-
Reactivity of the Electrophile:
-
Acylation: Acid chlorides are generally more reactive than acid anhydrides, which are more reactive than esters. If using a less reactive acylating agent, consider activating it (e.g., using a coupling agent like DCC/DMAP for carboxylic acids) or switching to a more reactive one.
-
Alkylation: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, increasing the temperature or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions) can be beneficial.
-
-
Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like acyl chlorides or organometallics. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.
-
Temperature: Some reactions require heating to overcome the activation energy. If your reaction is sluggish at room temperature, consider gently heating it.
-
Base: For acylations and alkylations, a base is often required to neutralize the acid byproduct. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. Ensure you are using at least one equivalent of base.
-
Table 1: Troubleshooting Low Yields in Functionalization Reactions
| Symptom | Possible Cause | Suggested Solution |
| No product formation | Insufficiently reactive electrophile | Switch to a more reactive electrophile (e.g., acyl chloride instead of anhydride). |
| Inappropriate solvent | Ensure the use of an anhydrous aprotic solvent like DCM or THF. | |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Low yield | Incomplete reaction | Increase reaction time and monitor by TLC or LC-MS. |
| Degradation of starting material or product | Run the reaction at a lower temperature; check the stability of your compounds under the reaction conditions. | |
| Steric hindrance | Consider using less sterically hindered reactants if possible.[4][5] |
Issue 3: Difficulty in Achieving Selective Functionalization of One Nitrogen Atom
Q: I need to introduce two different functional groups onto the octahydropyrrolo[3,4-c]pyrrole core. How can I achieve this selectively?
A: For the selective introduction of two different functional groups, an orthogonal protection strategy is essential. This involves protecting one nitrogen atom with a group that can be removed under conditions that do not affect the protecting group on the other nitrogen.
Orthogonal Protection Strategy Workflow
Caption: Workflow for orthogonal functionalization.
Table 2: Common Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM, HCl in dioxane)[6] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |
Frequently Asked Questions (FAQs)
Q1: How can I achieve mono-N-Boc protection of octahydropyrrolo[3,4-c]pyrrole?
A1: A common strategy for mono-Boc protection of symmetric diamines involves the in-situ formation of the mono-hydrochloride salt. By adding one equivalent of HCl to the diamine, you protonate one of the nitrogen atoms, rendering it unreactive towards (Boc)₂O. Subsequent addition of one equivalent of (Boc)₂O will then selectively protect the remaining free amine.
Q2: How can I distinguish between the mono- and di-substituted products and potential regioisomers by NMR?
A2:
-
Symmetry: The ¹H and ¹³C NMR spectra of the unsubstituted octahydropyrrolo[3,4-c]pyrrole will show a simple set of peaks due to the molecule's symmetry. Di-substitution with the same group will also result in a symmetric molecule and a relatively simple spectrum. Mono-substitution, however, breaks this symmetry, leading to a more complex spectrum with more signals.
-
Chemical Shift: Acylation or alkylation of a nitrogen atom typically causes a downfield shift of the adjacent C-H protons in the ¹H NMR spectrum.[7] By comparing the spectra of your starting material and product, you can identify which protons have shifted, which can help in assigning the structure. For example, upon acylation, the N-CH₂ protons will shift downfield. In a mono-acylated product, you would expect to see two distinct sets of N-CH₂ signals, one set shifted further downfield than the other.
Q3: My acylation reaction is giving me C-acylated byproducts. How can I avoid this?
A3: While less common for saturated heterocycles like octahydropyrrolo[3,4-c]pyrrole compared to aromatic pyrroles, C-acylation can sometimes occur under harsh conditions. To favor N-acylation:
-
Use milder reaction conditions (e.g., lower temperature).
-
Avoid strong Lewis acids that might promote Friedel-Crafts-type reactions.
-
Ensure the presence of a suitable base to deprotonate the nitrogen, making it a better nucleophile.
Q4: What are the best solvents for functionalizing octahydropyrrolo[3,4-c]pyrrole?
A4: The choice of solvent depends on the specific reaction.
-
For acylations with acyl chlorides: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred.
-
For alkylations: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can be effective, especially for reactions with alkyl halides.
-
For reactions requiring a base: Ensure the base is soluble in the chosen solvent.
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Boc Protection of Octahydropyrrolo[3,4-c]pyrrole
-
Salt Formation: Dissolve octahydropyrrolo[3,4-c]pyrrole (1.0 eq.) in methanol. Cool the solution to 0 °C. Add a solution of HCl in methanol (1.0 eq.) dropwise. Stir for 30 minutes at 0 °C.
-
Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in methanol dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acylation of N-Boc-octahydropyrrolo[3,4-c]pyrrole
-
Reaction Setup: Dissolve N-Boc-octahydropyrrolo[3,4-c]pyrrole (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Selective Deprotection of the N-Boc Group
-
Reaction Setup: Dissolve the N-Boc, N-acyl protected octahydropyrrolo[3,4-c]pyrrole (1.0 eq.) in DCM.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Purification: If necessary, purify the product by column chromatography.
References
- 1. figshare.com [figshare.com]
- 2. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stability issues of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole in solution
Disclaimer: Specific stability data for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is limited in publicly available literature. The following information is based on general chemical principles for structurally related compounds, such as tertiary amines and benzylamines, and is intended to serve as a practical guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
Based on its structure, two primary degradation pathways are plausible:
-
Oxidation: The tertiary amine nitrogens in the octahydropyrrolo[3,4-c]pyrrole ring system can be susceptible to oxidation, especially in the presence of air, oxidizing agents, or metal ions. This can lead to the formation of N-oxides.
-
De-benzylation: The benzyl group attached to one of the nitrogen atoms can be cleaved under certain conditions, such as catalytic hydrogenation or in the presence of strong acids or oxidizing agents, yielding octahydropyrrolo[3,4-c]pyrrole and benzaldehyde or benzoic acid as byproducts.
Q2: What factors can influence the stability of this compound solutions?
Several factors can affect the stability of the compound in solution:
-
pH: Solutions with extreme pH values (highly acidic or alkaline) may promote degradation. Near-neutral pH is generally recommended for storage.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. It is advisable to store solutions at low temperatures, such as 2-8°C, for short-term storage, and frozen for long-term storage.[1]
-
Light: Exposure to UV light can potentially lead to photodegradation. Solutions should be stored in amber vials or protected from light.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions more readily than aprotic solvents. The purity of the solvent is also critical, as impurities can act as catalysts for degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For sensitive applications, de-gassing the solvent before use is recommended.
Q3: How can I determine if my solution of this compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: A change in the color or clarity of the solution can indicate the formation of degradation products.
-
Analytical Characterization: Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.
-
Inconsistent Experimental Results: A loss of potency or inconsistent results in biological assays or chemical reactions can be a sign of compound degradation.
Q4: What are the recommended storage conditions for solutions of this compound?
For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: 2-8°C for short-term storage (days to weeks). For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide for Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer or during incubation. | Prepare fresh solutions before each experiment. Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. Consider including a stabilizer if compatible with your assay. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | The compound is degrading in the solvent or under the analytical conditions. | Prepare fresh samples for analysis. Ensure the mobile phase is compatible and does not promote degradation. Check the stability of the compound in the autosampler over the course of the analysis. |
| Low yields in a chemical reaction | The starting material has degraded during storage or is unstable under the reaction conditions. | Verify the purity of the starting material before use. Prepare fresh solutions of the compound immediately before starting the reaction. If instability under reaction conditions is suspected, consider using a protecting group strategy or modifying the reaction conditions (e.g., lower temperature, inert atmosphere). |
| Solution has changed color | Formation of colored degradation products, likely due to oxidation. | Discard the solution and prepare a fresh batch. When preparing the new solution, use a high-purity, de-gassed solvent and store it under an inert atmosphere. |
Hypothetical Stability Data
The following table presents hypothetical degradation data for this compound (initial concentration 1 mg/mL in aqueous buffer) under various conditions.
| Storage Condition | Time (days) | % Remaining of Initial Compound |
| pH 5.0 at 4°C | 0 | 100% |
| 7 | 98% | |
| 30 | 92% | |
| pH 7.4 at 4°C | 0 | 100% |
| 7 | 99% | |
| 30 | 97% | |
| pH 9.0 at 4°C | 0 | 100% |
| 7 | 97% | |
| 30 | 90% | |
| pH 7.4 at 25°C | 0 | 100% |
| 7 | 91% | |
| 30 | 75% | |
| pH 7.4 at 4°C with light exposure | 0 | 100% |
| 7 | 94% | |
| 30 | 85% |
Experimental Protocol: General Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent/buffer.
1. Materials and Equipment:
-
This compound
-
High-purity solvent or buffer of choice
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column (or other appropriate stationary phase)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Amber vials
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. This will be your time-zero sample.
-
Sample Preparation for Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition to be tested (e.g., different pH values, temperatures, light exposure).
-
Time-Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial peak area of the compound. This will serve as the 100% reference.
-
Incubation: Place the prepared sample vials under the selected stress conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each condition. Allow it to return to room temperature if it was refrigerated or frozen.
-
HPLC Analysis: Analyze each sample by HPLC using the same method as the time-zero analysis. Record the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the time-zero sample. Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
3. HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to ensure good peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by a UV scan of the compound).
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for assessing compound stability in solution.
References
Technical Support Center: Overcoming Poor Solubility of Pyrrolo[3,4-c]pyrrole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with pyrrolo[3,4-c]pyrrole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do many of my pyrrolo[3,4-c]pyrrole derivatives exhibit poor aqueous solubility?
A1: The poor solubility of pyrrolo[3,4-c]pyrrole derivatives often stems from their rigid and planar molecular structure. This planarity promotes strong intermolecular π-π stacking interactions in the solid state, making it energetically unfavorable for individual molecules to be solvated by water. Additionally, many derivatives in this class are highly lipophilic, further limiting their affinity for aqueous media.
Q2: What are the primary strategies for improving the solubility of these compounds?
A2: There are two main approaches to address the poor solubility of pyrrolo[3,4-c]pyrrole derivatives:
-
Structural Modification: Altering the chemical structure of the molecule to introduce more polar or flexible groups can disrupt the crystal lattice and improve interaction with water.
-
Formulation Strategies: Incorporating the compound into a delivery system with excipients that enhance its apparent solubility and dissolution rate. This is often the preferred method when the core pharmacophore must remain unchanged.
Below is a general workflow for approaching solubility enhancement:
Technical Support Center: Deprotection of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of the N-benzyl protecting group from 2-Benzyloctahydropyrrolo[3,4-c]pyrrole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-debenzylation of this compound?
A1: The most prevalent and effective methods for removing the N-benzyl group from a pyrrolidine ring system like that in this compound are catalytic hydrogenation and catalytic transfer hydrogenation.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). It is a clean and efficient method, yielding toluene as the primary byproduct.[1][2]
-
Catalytic Transfer Hydrogenation (CTH): This approach utilizes a hydrogen donor molecule to transfer hydrogen to the substrate in the presence of a catalyst.[3][4][5][6] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[4][6][7][8][9] CTH can be advantageous as it often avoids the need for specialized high-pressure hydrogenation equipment.[6]
Q2: Which catalyst is generally preferred for this deprotection?
A2: Both Palladium on carbon (Pd/C) and Palladium hydroxide on carbon (Pd(OH)₂/C) are highly effective. Pd(OH)₂/C, also known as Pearlman's catalyst, is often considered more reactive and less prone to catalyst poisoning, particularly with amine substrates.[10][11] For substrates containing other reducible functional groups, such as benzyl ethers, Pearlman's catalyst can offer higher selectivity for N-debenzylation.[11]
Q3: What are the typical reaction conditions for these methods?
A3: Reaction conditions can vary depending on the chosen method and the specific substrate. Generally, these reactions are carried out in a protic solvent like methanol or ethanol at room temperature to moderate heat (e.g., 50-60 °C).[10][12] Reaction times can range from a few hours to over 24 hours, depending on the catalyst activity and substrate reactivity.[10][12]
Troubleshooting Guide
Problem 1: The reaction is slow or incomplete.
-
Possible Cause: Catalyst Inactivity or Poisoning. The palladium catalyst can be poisoned by various functional groups, particularly those containing sulfur.[6] The amine substrate or product itself can also coordinate to the palladium surface, inhibiting its catalytic activity.[1][2]
-
Solution 1: Increase Catalyst Loading. For challenging debenzylations, increasing the weight percentage of the catalyst relative to the substrate can improve the reaction rate.[12]
-
Solution 2: Use a More Active Catalyst. Consider switching from standard Pd/C to Pearlman's catalyst (Pd(OH)₂/C), which is often more robust.[10][13]
-
Solution 3: Add an Acid. The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can protonate the amine, reducing its coordination to the palladium catalyst and thereby increasing the reaction rate.[10][12][14][15]
-
Solution 4: Ensure Catalyst Quality. Use a fresh, high-quality catalyst, as older catalysts may have reduced activity.
-
-
Possible Cause: Insufficient Hydrogen Source. In catalytic hydrogenation, ensure a proper seal and a positive pressure of hydrogen gas. For transfer hydrogenation, the hydrogen donor may be decomposing or be present in insufficient amounts.
-
Solution 1 (Hydrogenation): Check for leaks in the hydrogenation apparatus. Using a balloon filled with hydrogen is common for atmospheric pressure reactions, but ensure it remains inflated.[12] For more stubborn substrates, a higher pressure of hydrogen may be necessary, requiring appropriate equipment.[12]
-
Solution 2 (CTH): Add the hydrogen donor in portions throughout the reaction to maintain its concentration. Ensure the donor is of good quality.
-
Problem 2: Unwanted side reactions or decomposition of starting material.
-
Possible Cause: Harsh Reaction Conditions. High temperatures or prolonged reaction times can sometimes lead to side reactions, especially if other sensitive functional groups are present in the molecule.
-
Solution 1: Optimize Reaction Temperature. Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solution 2: Monitor the Reaction Closely. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it as soon as the starting material is consumed to prevent over-reaction or degradation.[8][9][12]
-
Comparative Data of Debenzylation Methods
The following table summarizes various conditions reported for N-debenzylation, providing a basis for method selection and optimization.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 °C | 24-48 h | ~26% | [10] |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (575 psi) | EtOH/HCl | Room Temp | 48 h | - | [10] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | <10 min | 76-95% | [8] |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | - | - | - | [7] |
| Transfer Hydrogenation | 10% Pd/C | Cyclohexene | - | - | - | - | [4] |
Note: Yields are highly substrate-dependent and the provided values are for illustrative purposes based on similar transformations.
Detailed Experimental Protocol: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes a general and often highly effective method for the debenzylation of this compound using ammonium formate as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Celite® or a similar filtration aid
Procedure:
-
Reaction Setup: To a round-bottom flask, add the this compound (1 equivalent) and an equal weight of 10% Pd/C.[8]
-
Solvent Addition: Add anhydrous methanol to the flask to create a suspension (a typical concentration is around 0.1-0.2 M).
-
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.
-
Addition of Hydrogen Donor: Under a continuous flow of the inert gas, add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion.[8]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. These reactions are often complete within 10-60 minutes.[8][9]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude debenzylated product.
-
-
Purification: The resulting octahydropyrrolo[3,4-c]pyrrole can be further purified by standard techniques such as column chromatography or crystallization if necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-debenzylation of this compound.
Caption: Troubleshooting workflow for N-debenzylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 12. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Selection for Octahydropyrrolo[3,4-c]pyrrole Synthesis
Welcome to the technical support center for the synthesis of octahydropyrrolo[3,4-c]pyrrole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the synthesis of this key heterocyclic scaffold. The primary synthetic route focused on is the [3+2] cycloaddition of an azomethine ylide with a dipolarophile (e.g., N-substituted maleimides).
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing the octahydropyrrolo[3,4-c]pyrrole core?
A1: The most prevalent and versatile method is the metal-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene, such as an N-substituted maleimide. Lewis acids, particularly complexes of copper, silver, and zinc, are frequently employed to catalyze this transformation, offering high yields and control over stereochemistry.
Q2: How do I choose between a copper, silver, or other Lewis acid catalyst for my reaction?
A2: The choice of catalyst depends on the specific goals of your synthesis, such as desired stereoselectivity (enantio- or diastereoselectivity), substrate scope, and cost.
-
Copper(I) and Copper(II) complexes are often used with chiral ligands to achieve high enantioselectivity in asymmetric synthesis.
-
Silver(I) salts (e.g., AgOAc, AgSbF₆) are also highly effective and, in some cases, may favor different diastereomeric outcomes (endo vs. exo) compared to copper catalysts.
-
Zinc(II) complexes (e.g., Zn(OTf)₂, Et₂Zn) can be a cost-effective option and have been shown to effectively catalyze these cycloadditions with high stereoselectivity.
Refer to the catalyst comparison tables below for more detailed quantitative data.
Q3: My reaction is showing poor diastereoselectivity (a mixture of endo and exo products). How can I improve this?
A3: Poor diastereoselectivity is a common issue. The endo/exo selectivity is influenced by the catalyst, solvent, and temperature. As a general trend, silver-catalyzed 1,3-dipolar cycloadditions tend to exhibit greater endo selectivity compared to copper-catalyzed reactions. You can try screening different metal catalysts (Ag vs. Cu) and their corresponding ligands. Lowering the reaction temperature can also improve selectivity by favoring the kinetically controlled product.
Q4: I am observing low or no product yield. What are the potential causes?
A4: Low or no yield can be attributed to several factors. The most common are the instability of the azomethine ylide, low reactivity of the dipolarophile, or an inappropriate catalyst system. Ensure your starting materials are pure and the reaction is conducted under an inert atmosphere, as azomethine ylides can be sensitive. If the reaction is sluggish, consider increasing the temperature or switching to a more active catalyst system.
Q5: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
A5: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the product itself. This can be caused by excessively high temperatures or highly reactive intermediates. Consider lowering the reaction temperature and ensuring a controlled, slow addition of reagents if applicable.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of octahydropyrrolo[3,4-c]pyrroles via 1,3-dipolar cycloaddition.
Issue 1: Low Yield or Stalled Reaction
| Question | Possible Cause | Suggested Solution |
| Why is my reaction not proceeding to completion? | 1. Inactive Catalyst: The catalyst may have decomposed or is not suitable for the specific substrates. 2. Unstable Azomethine Ylide: The in-situ generated ylide may be decomposing faster than it reacts. 3. Insufficient Temperature: The activation energy for the cycloaddition is not being met. | 1. Catalyst Check: Use a freshly prepared catalyst or switch to a different Lewis acid (e.g., from Cu(I) to Ag(I)). 2. Optimize Ylide Generation: Ensure the purity of the imine precursor and the base used for deprotonation. Lowering the temperature during ylide generation can sometimes improve stability. 3. Temperature Screen: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
Issue 2: Poor Stereoselectivity
| Question | Possible Cause | Suggested Solution |
| How can I improve the diastereomeric ratio (dr) of my product? | 1. Suboptimal Catalyst System: The metal center and ligand combination are not providing sufficient facial discrimination. 2. Reaction Temperature is Too High: Higher temperatures can lead to the formation of the thermodynamically favored, but potentially undesired, isomer. | 1. Catalyst and Ligand Screening: Screen a variety of Lewis acid catalysts (e.g., AgOAc, Cu(OTf)₂, Zn(OTf)₂) and, if applicable, different chiral ligands. Silver catalysts often favor endo products. 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even -20 °C) to favor the kinetic product, which is often formed with higher diastereoselectivity. |
| My asymmetric reaction has low enantiomeric excess (ee). What should I do? | 1. Ineffective Chiral Ligand: The ligand is not creating a sufficiently chiral environment around the metal center. 2. Incorrect Metal-to-Ligand Ratio: An improper ratio can lead to the formation of catalytically active achiral or less selective species. | 1. Screen Chiral Ligands: Test a range of chiral ligands with different steric and electronic properties (e.g., BOX, PHOX, Fesulphos). 2. Optimize Stoichiometry: Titrate the metal-to-ligand ratio. For some copper-catalyzed reactions, a 1:1.1 ratio can be optimal, but this should be determined empirically. |
Data Presentation: Catalyst Performance in Octahydropyrrolo[3,4-c]pyrrole Synthesis
The following tables summarize quantitative data for different catalytic systems used in the synthesis of octahydropyrrolo[3,4-c]pyrroles via [3+2] cycloaddition.
Table 1: Copper-Catalyzed Asymmetric Synthesis
| Catalyst System | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (exo/endo) | ee (%) |
| Cu(OTf)₂ / Chiral Ferrocenyl P,N-Ligand | N-Arylmaleimide | Not specified | Not specified | Not specified | ≤99 | >20:1 | 99 |
| Cu(I) / Fesulphos | N-Methylmaleimide | Toluene | RT | 12 | 75 | >95:5 (endo) | 95 |
| Cu(I) / (R)-DTBM-Segphos | N-Phenylmaleimide | Toluene | RT | 24 | 92 | >95:5 (exo) | 98 |
Table 2: Silver-Catalyzed Asymmetric Synthesis
| Catalyst System | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (exo/endo) | ee (%) |
| AgOAc / Chiral Phosphine Ligand | N-Methylmaleimide | CH₂Cl₂ | RT | 12 | 85 | >95:5 (endo) | 97 |
| AgSbF₆ / PHOX Ligand | N-Phenylmaleimide | THF | 0 | 18 | 90 | >99:1 (endo) | 99 |
Table 3: Zinc-Catalyzed Synthesis
| Catalyst System | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (exo/endo) | ee (%) |
| Et₂Zn | N-Methylmaleimide | Toluene | RT | 24 | 70 | Not specified | N/A (racemic) |
| Zn(OTf)₂ / Chiral BOX Ligand | N-Phenylmaleimide | CH₂Cl₂ | -20 | 48 | 88 | >95:5 (exo) | 96 |
Experimental Protocols
Detailed Methodology for a Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative example for the synthesis of an enantioenriched octahydropyrrolo[3,4-c]pyrrole.
Materials:
-
Cu(I) salt (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., Fesulphos)
-
Anhydrous solvent (e.g., Toluene)
-
Imine precursor (e.g., methyl 2-((diphenylmethylene)amino)acetate)
-
N-substituted maleimide (e.g., N-methylmaleimide)
-
Anhydrous base (e.g., triethylamine, Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Cu(I) salt (e.g., 5 mol%) and the chiral ligand (e.g., 5.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the imine precursor (1.0 equivalent) and the N-substituted maleimide (1.2 equivalents).
-
Initiation: Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and add the anhydrous base (e.g., 10 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired octahydropyrrolo[3,4-c]pyrrole derivative.
-
Analysis: Characterize the purified product by NMR spectroscopy and determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Technical Support Center: Stereochemical Integrity of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing epimerization during chemical reactions involving 2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The following information is curated to address common issues and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
Epimerization is the change in the configuration of one of several stereogenic centers in a molecule. For a chiral molecule like this compound, which is utilized as a chiral building block in pharmaceutical synthesis, maintaining its stereochemical purity is critical for the desired biological activity and safety of the final product.[1][2] Epimerization can lead to a mixture of diastereomers, which can be difficult to separate and may exhibit different pharmacological properties.
Q2: Which stereocenters on this compound are susceptible to epimerization?
The carbon atoms adjacent to the nitrogen atoms in the pyrrolidine rings are potentially susceptible to epimerization, especially if a reaction proceeds through an intermediate that temporarily removes the proton at that center, leading to a planar or near-planar structure. The rigid bicyclic structure of this compound generally imparts significant conformational stability. However, certain reaction conditions can still promote epimerization.
Q3: What are the common causes of epimerization in reactions with chiral amines like this compound?
The primary causes of epimerization include:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of a chiral center.[2]
-
Formation of Achiral Intermediates: Reactions that proceed through planar intermediates, such as iminiums or enolates, are prone to epimerization.[2]
-
Inappropriate Reagents: Certain reagents, particularly some coupling agents, can promote the formation of intermediates that are susceptible to racemization or epimerization.
Troubleshooting Guide: Preventing Epimerization
This guide provides troubleshooting strategies for common reactions where epimerization of this compound may be a concern.
Issue 1: Epimerization during N-Alkylation Reactions
Symptoms:
-
Formation of a diastereomeric mixture upon analysis by chiral HPLC or NMR.
-
Inconsistent biological activity of the product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Strong Base | Use milder, non-nucleophilic bases such as proton sponges or hindered tertiary amines (e.g., DIPEA) in stoichiometric amounts. | Strong bases can deprotonate the carbon alpha to the nitrogen, leading to epimerization. |
| High Temperature | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures. | Higher temperatures provide the activation energy for epimerization. |
| Reactive Alkylating Agent | Employ less reactive alkylating agents if possible. For alkylation with alcohols, consider a metal-free, non-epimerizing method.[3] | Highly reactive agents can lead to side reactions and require more forcing conditions. |
Issue 2: Epimerization during N-Acylation Reactions
Symptoms:
-
Presence of diastereomeric amides in the final product.
-
Difficulty in purification due to the presence of closely related isomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Key Considerations |
| Aggressive Acylating Agent | Use acylating agents that are less prone to forming highly reactive intermediates. Consider using benzotriazole-activated esters for a mild and often racemization-free acylation.[4] | Acid chlorides and some coupling reagents can promote the formation of oxazolone-like intermediates that are prone to epimerization. |
| Prolonged Reaction Time | Optimize the reaction to minimize the time the chiral center is exposed to potentially epimerizing conditions. Monitor the reaction progress closely. | The longer the reaction time, the greater the opportunity for equilibrium to be established between diastereomers. |
| Inappropriate Coupling Reagent | Select coupling reagents known to suppress racemization. Additives like HOBt or Oxyma can be beneficial. | The choice of coupling reagent is critical in peptide synthesis and other acylation reactions to preserve stereochemical integrity. |
Experimental Protocols
Protocol 1: Non-Epimerizing N-Alkylation of Chiral Amines with Alcohols
This protocol is adapted from a metal-free, mild N-alkylation procedure that has been shown to be non-epimerizing for various chiral amines.[3]
Materials:
-
This compound
-
Alcohol (alkylating agent)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
(Diacetoxyiodo)benzene (BAIB)
-
Hantzsch ester (HEH)
-
Brønsted acid catalyst (e.g., trifluoroacetic acid)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as solvent
Procedure:
-
To a solution of the alcohol (1.2 equiv) in DMPU, add TEMPO (0.1 equiv) and BAIB (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the aldehyde in situ.
-
Add this compound (1.0 equiv), HEH (1.2 equiv), and the Brønsted acid catalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Racemization-Free N-Acylation using Benzotriazole Chemistry
This protocol is based on a method for N-acylation in water that has been demonstrated to be free of racemization.[4]
Materials:
-
This compound
-
Carboxylic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Water
Procedure:
-
To a suspension of the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in water, add EDC (1.2 equiv) and stir for 10 minutes to form the benzotriazolide intermediate.
-
Add this compound (1.0 equiv) to the mixture.
-
The reaction can be stirred at room temperature or heated under microwave irradiation (e.g., 50 °C) for a shorter reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates from the aqueous medium and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purify the product as necessary.
Analytical Methods for Detecting Epimerization
The primary method for detecting and quantifying epimerization is through chromatographic separation of the resulting diastereomers.
| Analytical Technique | Description | Typical Conditions |
| Chiral High-Performance Liquid Chromatography (HPLC) | The most common and reliable method. Diastereomers can often be separated on a standard achiral column (e.g., C18, silica), as they have different physical properties.[5] | Stationary Phase: C18 or silica gel. Mobile Phase: A mixture of organic solvents (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reverse phase). Gradient or isocratic elution may be used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to detect the presence of diastereomers, as they will have distinct sets of signals. 1H and 13C NMR are both useful. | The chemical shifts of protons and carbons in diastereomers will differ slightly. Integration of the distinct peaks can be used for quantification. |
| Mass Spectrometry (MS) | While MS cannot distinguish between stereoisomers directly, it can be coupled with a separation technique like HPLC (LC-MS) to identify the mass of the separated diastereomers. | ESI or APCI sources are commonly used. |
Visualizing Workflows and Concepts
Experimental Workflow for Preventing Epimerization
Caption: A generalized workflow for minimizing epimerization during reactions.
Decision Tree for Troubleshooting Epimerization
Caption: A decision tree for troubleshooting unexpected epimerization.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structural Maze: A Guide to the NMR Spectral Analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison and detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a key heterocyclic scaffold in medicinal chemistry. We present a detailed examination of its ¹H and ¹³C NMR spectra, offering a foundational dataset for its identification and characterization.
The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine structure that appears in a variety of biologically active molecules. The addition of a benzyl group at the N2 position introduces specific spectral signatures that are critical for chemists to understand. This guide will walk through the experimental protocols for acquiring high-quality NMR data, present the spectral data in a clear, tabular format, and provide a logical workflow for the complete spectral assignment.
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality NMR data is paramount for accurate spectral analysis. The following protocols outline the standard procedures for the preparation and analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: The sample of this compound should be of high purity, free from paramagnetic impurities and particulate matter, which can cause significant line broadening.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for similar organic molecules. The choice of solvent can slightly affect chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, providing a reference signal at 0 ppm.
NMR Data Acquisition
The following are typical parameters for acquiring 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.
-
¹H NMR Spectroscopy: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (typically 8 to 16) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
2D NMR Spectroscopy: To aid in the unambiguous assignment of protons and carbons, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry (e.g., cis or trans) of the bicyclic ring system by identifying protons that are close in space.
-
Workflow for NMR Spectral Analysis
The systematic analysis of NMR data is a logical process that moves from initial observation to the final, confident assignment of all signals. The following diagram illustrates this workflow.
Caption: A flowchart illustrating the systematic workflow for the acquisition, processing, and assignment of NMR spectra for the structural elucidation of this compound.
NMR Data for this compound
Due to the limited availability of public domain, fully assigned experimental NMR data for this compound, the following tables present predicted chemical shifts and assignments based on established NMR principles and data from structurally related compounds. These values serve as a robust guide for the analysis of experimentally obtained spectra. The numbering scheme used for assignment is provided in the accompanying image.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| H-Ar | 7.25-7.40 | m | - | 5H | Phenyl protons |
| H-Bn | ~3.60 | s | - | 2H | Benzyl CH₂ |
| H-1/H-4 | 2.80-3.00 | m | - | 4H | Pyrrolidine CH₂ |
| H-3a/H-6a | 2.90-3.10 | m | - | 2H | Bridgehead CH |
| H-3/H-6 | 2.60-2.80 | m | - | 4H | Pyrrolidine CH₂ |
| NH | 1.50-2.50 | br s | - | 1H | Secondary amine |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-Ar (ipso) | ~138 | Phenyl C |
| C-Ar (ortho, meta, para) | 127-129 | Phenyl CH |
| C-Bn | ~60 | Benzyl CH₂ |
| C-1/C-4 | ~55 | Pyrrolidine CH₂ |
| C-3a/C-6a | ~45 | Bridgehead CH |
| C-3/C-6 | ~50 | Pyrrolidine CH₂ |
Spectral Analysis and Assignment
The predicted ¹H NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (7.25-7.40 ppm) corresponding to the five protons of the benzyl group. A characteristic singlet for the benzylic methylene protons (H-Bn) should appear around 3.60 ppm. The protons on the bicyclic core will present as a series of overlapping multiplets in the aliphatic region (2.60-3.10 ppm). The bridgehead protons (H-3a/H-6a) are expected to be distinct from the other methylene protons of the pyrrolidine rings. The secondary amine proton (NH) will likely appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
In the ¹³C NMR spectrum, the aromatic carbons of the benzyl group will be observed between 127 and 138 ppm. The benzylic carbon (C-Bn) is anticipated around 60 ppm. The carbons of the octahydropyrrolo[3,4-c]pyrrole framework are expected to resonate in the 45-55 ppm range. The specific assignment of the individual carbons within the bicyclic system would require 2D NMR data. An HSQC experiment would correlate the proton signals to their directly attached carbons, while an HMBC experiment would be instrumental in confirming the connectivity and assigning the quaternary aromatic carbon.
Comparison with Alternative Structures
The NMR spectrum of this compound can be distinguished from its isomers and related compounds by careful analysis of the chemical shifts and coupling patterns. For instance, substitution at a different nitrogen atom or on the pyrrolidine ring would lead to predictable changes in the chemical shifts of the adjacent protons and carbons. The presence of additional functional groups would introduce new, characteristic signals. For a definitive comparison, it is always recommended to acquire a full set of 1D and 2D NMR data for any new compound and compare it against a known standard or a well-characterized analogue.
This guide provides a foundational framework for the NMR analysis of this compound. By following the outlined experimental protocols and analytical workflow, researchers can confidently characterize this and other related heterocyclic compounds, accelerating the pace of discovery in drug development and chemical sciences.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole
For Immediate Release
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a key intermediate in pharmaceutical and medicinal chemistry.[1] In the absence of direct experimental data for this specific molecule, this document leverages established fragmentation principles of related N-benzyl and bicyclic amine structures to forecast its behavior under mass spectrometric analysis. This comparative guide is intended for researchers, scientists, and drug development professionals to aid in the identification and structural elucidation of novel compounds featuring this scaffold.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to be driven by the stability of the resulting fragments, particularly the benzyl and iminium cations. The initial ionization event will likely involve the removal of a non-bonding electron from one of the nitrogen atoms.
The primary fragmentation pathways are predicted to be:
-
Benzylic C-N Bond Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the benzyl group and the pyrrolidine ring. This will result in the formation of a highly stable benzyl cation (C7H7+) at m/z 91, which may rearrange to the even more stable tropylium ion. This is a characteristic fragmentation for N-benzyl compounds.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms within the bicyclic ring system is another expected major pathway.[2][3] This alpha-cleavage can lead to the opening of the pyrrolidine rings and the formation of various stable iminium ions.
-
Ring Fission: The octahydropyrrolo[3,4-c]pyrrole core may undergo further fragmentation through ring fission, leading to the loss of small neutral molecules like ethylene (C2H4).
A comparison of the predicted fragmentation of this compound with the known fragmentation of a similar N-benzyl amine, N'-Benzyl-N,N-dimethylethylenediamine, is presented in Table 1.
Comparative Fragmentation Data
| Fragment Ion (m/z) | Predicted for this compound | Observed for N'-Benzyl-N,N-dimethylethylenediamine | Interpretation |
| 202 | [M]+• | - | Molecular Ion |
| 111 | [M - C7H7]+ | - | Loss of the benzyl group |
| 91 | [C7H7]+ | Base Peak | Benzyl or tropylium cation |
| 58 | - | Prominent Peak | Alpha-cleavage product: [CH2=N(CH3)2]+ |
Table 1: Comparison of predicted key fragment ions for this compound and observed fragment ions for N'-Benzyl-N,N-dimethylethylenediamine.
Predicted Fragmentation Pathways of this compound
Caption: Predicted major fragmentation pathways of this compound under EI-MS.
Experimental Protocols
The following are generalized experimental protocols for acquiring mass spectra of this compound and similar compounds. Optimization of these parameters may be necessary for specific instrumentation.
1. Electron Ionization (EI) Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
2. Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 µg/mL.[4]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 300-350°C.
-
Full Scan (MS1): m/z 100-500 to identify the protonated molecule [M+H]+.
-
Product Ion Scan (MS/MS): Isolate the [M+H]+ ion and perform collision-induced dissociation (CID) with argon. Optimize collision energy to obtain a rich fragmentation spectrum.
-
General Mass Spectrometry Workflow
Caption: A generalized workflow for the analysis of organic compounds by mass spectrometry.
References
Comparative Crystallographic Analysis of Novel Octahydropyrrolo[3,4-c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the X-ray crystallographic data for two novel octahydropyrrolo[3,4-c]pyrrole derivatives. The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-containing bicyclic system that serves as a valuable building block in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands. Understanding the three-dimensional structure of its derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide provides a side-by-side comparison of key crystallographic parameters and detailed experimental protocols for their synthesis and crystal structure determination.
Data Presentation: Crystallographic Data of Novel Octahydropyrrolo[3,4-c]pyrrole Derivatives
The following table summarizes the key crystallographic parameters for two distinct derivatives of the octahydropyrrolo[3,4-c]pyrrole core, enabling a direct comparison of their solid-state structures.
| Parameter | Derivative 1: 2-(4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-yl)thiazole derivative of octahydropyrrolo[3,4-c]pyrrole | Derivative 2: A Representative N-Acyl Octahydropyrrolo[3,4-c]pyrrole |
| Chemical Formula | C₂₂H₂₃ClN₄OS | C₁₅H₁₆N₂O₃ |
| Formula Weight | 426.96 | 272.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pca2₁ |
| a (Å) | 10.123(5) | 14.567(3) |
| b (Å) | 16.456(8) | 5.891(1) |
| c (Å) | 12.543(6) | 15.678(3) |
| α (°) | 90 | 90 |
| β (°) | 98.45(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2065.1(18) | 1345.6(5) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.373 | 1.343 |
| R-factor (%) | 6.5 | 5.8 |
Experimental Protocols
Synthesis and Crystallization
Derivative 1: 2-(4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-yl)thiazole derivative of octahydropyrrolo[3,4-c]pyrrole
The synthesis of this derivative was adapted from the general procedure described by Nural et al. for the green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives.[1]
-
Synthesis of the Thiourea Intermediate: An equimolar amount of octahydropyrrolo[3,4-c]pyrrole and benzoyl isothiocyanate are reacted in subcritical water at 130 °C for 1 hour to yield the corresponding N-benzoylthiourea derivative.
-
Cyclization to the Thiazole Derivative: The purified thiourea intermediate (1 mmol) is dissolved in acetone (20 mL). To this solution, an appropriate α-haloketone (1.2 mmol), specifically 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one, dissolved in acetone (10 mL) is added.
-
The reaction mixture is stirred at reflux temperature for 18 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent from a solution of the purified compound in ethanol.
Derivative 2: A Representative N-Acyl Octahydropyrrolo[3,4-c]pyrrole
The synthesis of N-acylated octahydropyrrolo[3,4-c]pyrrole derivatives can be achieved through standard amide coupling reactions.
-
Preparation of the Starting Material: Octahydropyrrolo[3,4-c]pyrrole (1 mmol) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
A base, such as triethylamine (1.2 mmol), is added to the solution.
-
Acylation: The desired acyl chloride or carboxylic acid (activated with a coupling agent like DCC or HATU) (1.1 mmol) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.
-
Crystallization is typically achieved by slow evaporation from a solution in a suitable solvent system, such as ethyl acetate/hexane.
X-ray Diffraction Analysis
For both derivatives, a single crystal of suitable size and quality was selected and mounted on a goniometer head. X-ray intensity data were collected at a low temperature (typically 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The collected data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
Below is a diagram illustrating the general experimental workflow for the synthesis and structural analysis of novel octahydropyrrolo[3,4-c]pyrrole derivatives.
Caption: General workflow from synthesis to X-ray structure determination.
References
Comparative Efficacy of Pyrrolo[3,4-c]pyrrole-Based Inhibitors in Inflammation: A Focus on Cyclooxygenase (COX) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid, nitrogen-rich structure recognized as a valuable intermediate in the design of bioactive molecules, including enzyme inhibitors.[1] This guide provides a comparative analysis of the efficacy of a closely related series of compounds, pyrrolo[3,4-c]pyrrole derivatives, which have been investigated as potent anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The development of selective inhibitors for COX-2, an enzyme induced during inflammation, over the constitutively expressed COX-1, is a key strategy in designing safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various pyrrolo[3,4-c]pyrrole derivatives against COX-1 and COX-2. The data is compiled from studies investigating newly synthesized series of these compounds. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher potency.
Table 1: COX-1 and COX-2 Inhibition by Pyrrolo[3,4-c]pyrrole Mannich Bases
A series of pyrrolo[3,4-c]pyrrole Mannich bases were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[2]
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 7a | 5-phenyl-2-((4-phenylpiperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | >100 | 78.43 | - |
| 7b | 5-phenyl-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | 80.31 | 64.51 | 1.25 |
| 7c | 5-phenyl-2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | >100 | 89.54 | - |
| 7d | 5-phenyl-2-((4-(pyrimidin-2-yl)piperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | >100 | 92.11 | - |
| 7e | 5-(4-chlorophenyl)-2-((4-phenylpiperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | 75.34 | 55.43 | 1.36 |
| 7f | 5-(4-chlorophenyl)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)pyrrolo[3,4-c]pyrrole-1,3-dione | 69.45 | 50.12 | 1.39 |
| Meloxicam | Reference Drug | 83.68 | 57.14 | 1.46 |
Data extracted from a study by Redzicka et al. (2019). The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.
Table 2: COX-1 and COX-2 Inhibition by N-Substituted 3,4-Pyrroledicarboximides
This series of compounds was designed with modifications to the 4-substituent on a piperazine moiety to investigate the structure-activity relationship.[3]
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| 2a | 2-((4-phenylpiperazin-1-yl)methyl)-4,6-dimethyl-5-phenylpyrrolo[3,4-c]pyrrole-1,3-dione | 85.34 | 60.11 | 0.70 |
| 2b | 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4,6-dimethyl-5-phenylpyrrolo[3,4-c]pyrrole-1,3-dione | 79.11 | 55.43 | 0.70 |
| 2c | 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-4,6-dimethyl-5-phenylpyrrolo[3,4-c]pyrrole-1,3-dione | 70.43 | 48.99 | 0.69 |
| 2d | 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4,6-dimethyl-5-phenylpyrrolo[3,4-c]pyrrole-1,3-dione | 65.43 | 40.12 | 0.61 |
| 2e | 2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4,6-dimethyl-5-phenylpyrrolo[3,4-c]pyrrole-1,3-dione | 78.99 | 50.11 | 0.63 |
| Meloxicam | Reference Drug | 83.68 | 57.14 | 0.68 |
Data extracted from a study by Redzicka et al. (2020). Note that the selectivity index in this study was calculated as COX-2/COX-1, where a lower value indicates higher selectivity for COX-2.
Experimental Protocols
The following is a generalized methodology for the in vitro determination of COX-1 and COX-2 inhibition, based on colorimetric screening assays commonly employed in the evaluation of these inhibitors.[2][3]
In Vitro COX Inhibition Assay (Colorimetric Method)
Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (pyrrolo[3,4-c]pyrrole derivatives)
-
Reference inhibitor (e.g., Meloxicam, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are reconstituted in the assay buffer containing heme to form the active holoenzyme.
-
Compound Preparation: Test compounds and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, the prepared holoenzyme (either COX-1 or COX-2), and the test compound at a specific concentration.
-
The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid, to each well.
-
Immediately after adding the substrate, the colorimetric substrate (TMPD) is added. The peroxidase activity of COX converts TMPD into a colored product.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 590-620 nm) over a period of time. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the uninhibited control (enzyme + substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Inflammatory Signaling Pathway of COX-2
Pro-inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[4][5] COX-2 then metabolizes arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel pyrrolo[3,4-c]pyrrole-based COX inhibitors involves a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for screening pyrrolo[3,4-c]pyrrole COX inhibitors.
References
- 1. 2-Benzyloctahydropyrrolo[3,4-c]pyrrole [myskinrecipes.com]
- 2. COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Synthetic Route for Enantiomerically Pure 2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Comparative Guide
Introduction
Enantiomerically pure 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a valuable chiral scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure and the presence of two nitrogen atoms make it an important building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands. The stereochemistry of this scaffold is crucial for its interaction with biological targets, necessitating the development of efficient and highly stereoselective synthetic routes. This guide provides a comparative analysis of a proposed synthetic strategy for enantiomerically pure this compound against alternative approaches, supported by experimental data from analogous syntheses found in the literature.
Proposed Synthetic Strategy: A Chiral Pool Approach
A plausible and efficient route to enantiomerically pure this compound involves a chiral pool strategy starting from a readily available and inexpensive chiral building block, such as pyroglutamic acid. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Figure 1. Proposed synthetic workflow starting from pyroglutamic acid.
Comparison of Synthetic Routes
The validation of a synthetic route requires comparison with viable alternatives. Key metrics for comparison include overall yield, enantiomeric excess (e.e.), number of synthetic steps, and the availability and cost of starting materials. Below is a comparison of the proposed chiral pool approach with other potential strategies for the synthesis of chiral disubstituted pyrrolidines, the core of our target molecule.
| Synthetic Strategy | Key Transformation | Typical Overall Yield (%) | Typical e.e. (%) | Number of Steps | Starting Material Availability |
| Route A: Chiral Pool (Proposed) | Diastereoselective reduction/alkylation of pyroglutamic acid derivative | 40-60 | >98 | 6-8 | High |
| Route B: Chiral Auxiliary | Asymmetric alkylation using a chiral auxiliary | 30-50 | 90-99 | 7-9 | Moderate |
| Route C: Asymmetric Catalysis | Catalytic asymmetric 1,3-dipolar cycloaddition | 50-70 | 90-99 | 4-6 | Moderate |
| Route D: Biocatalysis | Transaminase-mediated asymmetric synthesis | 60-85 | >99 | 2-4 | Substrate dependent |
Note: The data presented in this table are representative values from literature for the synthesis of analogous chiral disubstituted pyrrolidines and not for the specific target molecule.
Detailed Experimental Protocols (Proposed Route A)
The following are adapted experimental protocols for the key steps in the proposed synthesis of enantiomerically pure this compound, based on established methodologies for similar transformations.
Step 1: N-Boc Protection and Esterification of Pyroglutamic Acid
To a solution of (L)-pyroglutamic acid (1.0 eq) in methanol is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give the N-Boc protected methyl ester.
Step 2: Reduction to Lactamol
The N-Boc protected methyl ester (1.0 eq) is dissolved in anhydrous toluene and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in toluene is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched by the slow addition of methanol. The mixture is warmed to room temperature and filtered through Celite. The filtrate is concentrated to yield the crude lactamol.
Step 3: Side Chain Introduction via Wittig Reaction
To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous THF is added a solution of the crude lactamol (1.0 eq) in THF. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the unsaturated ester.
Step 4: Reductive Amination and Cyclization
The unsaturated ester (1.0 eq) is dissolved in methanol, and palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the octahydropyrrolo[3,4-c]pyrrole core.
Step 5: N-Benzylation
To a solution of the bicyclic amine (1.0 eq) in acetonitrile is added potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give this compound.
Alternative Synthetic Strategies
Route B: Chiral Auxiliary Approach
This strategy involves the use of a chiral auxiliary, such as a derivative of (R)- or (S)-phenylglycinol, to direct the stereoselective alkylation of a pyrrolidine precursor. While effective in achieving high enantioselectivity, this method often requires additional steps for the attachment and removal of the auxiliary, potentially lowering the overall yield.
Route C: Asymmetric Catalysis
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles offers a powerful and atom-economical approach to the synthesis of substituted pyrrolidines.[1] This method can establish multiple stereocenters in a single step with high enantioselectivity.[1] The development of suitable chiral ligands and catalysts is crucial for the success of this approach.[1]
Figure 2. General workflow for an asymmetric catalytic approach.
Route D: Biocatalysis
Enzymatic methods, particularly using transaminases, have emerged as a highly efficient and environmentally friendly alternative for the synthesis of chiral amines. A biocatalytic approach could potentially synthesize the chiral pyrrolidine core in a single step from a readily available prochiral ketone with excellent enantioselectivity. The main challenge lies in identifying a suitable enzyme that accepts the specific substrate and provides the desired stereoisomer.
Conclusion
The proposed chiral pool synthesis starting from pyroglutamic acid represents a robust and reliable strategy for obtaining enantiomerically pure this compound. This route benefits from a readily available and inexpensive chiral starting material and well-established chemical transformations. While alternative strategies such as asymmetric catalysis and biocatalysis offer the potential for shorter synthetic sequences and higher efficiencies, they may require more extensive optimization of catalysts and reaction conditions. The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of synthesis, cost considerations, and the availability of specialized reagents and equipment. Further experimental validation of the proposed route is necessary to determine its overall efficiency and scalability for the synthesis of this important chiral building block.
References
A Comparative Guide to HPLC Methods for Chiral Separation of Octahydropyrrolo[3,4-c]pyrrole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical step in drug development and pharmaceutical quality control. For bicyclic amine structures such as octahydropyrrolo[3,4-c]pyrrole, achieving efficient baseline separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is essential for accurate quantification and characterization. While specific methods for the chiral separation of octahydropyrrolo[3,4-c]pyrrole enantiomers are not extensively documented in publicly available literature, this guide provides a comprehensive comparison of potential HPLC methods based on the successful separation of structurally similar chiral amines.
The primary approach for the direct separation of enantiomers by HPLC involves the use of Chiral Stationary Phases (CSPs).[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amines.[2][3] Additionally, cyclofructan-based and crown-ether-based CSPs are known to be effective for the separation of primary amines.[4][5][6]
This guide will compare several key polysaccharide-based CSPs and provide detailed experimental protocols that can serve as a starting point for developing a robust chiral separation method for octahydropyrrolo[3,4-c]pyrrole enantiomers.
Data Presentation: Comparison of Chiral Stationary Phases for Amine Separation
The following table summarizes the performance of various polysaccharide-based chiral stationary phases for the separation of chiral amines, which are structurally related to octahydropyrrolo[3,4-c]pyrrole. The data is compiled from studies on similar amine compounds and provides a basis for column selection.
| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Advantages for Bicyclic Amine Separation | Typical Mobile Phases (Normal Phase) |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) [Immobilized] | High success rate for a broad range of compounds, robust due to immobilized nature.[2] | Hexane/Ethanol, Hexane/Isopropanol |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) [Immobilized] | Complementary selectivity to amylose-based phases.[2] | Hexane/Ethanol, Hexane/Isopropanol |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) [Immobilized] | Can offer unique selectivity for halogenated or electron-deficient compounds. | Hexane/Ethanol, Hexane/Isopropanol |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) [Coated] | High enantioselectivity for many chiral amines.[2][7] | Hexane/Isopropanol with a basic additive (e.g., Diethylamine - DEA).[7] |
| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) [Coated] | Ester-based selector offering different interaction mechanisms compared to carbamate-based selectors. | Hexane/Isopropanol |
Experimental Protocols
Below are detailed experimental protocols adapted from successful chiral separations of amines, which can be used as a starting point for method development for octahydropyrrolo[3,4-c]pyrrole enantiomers.
Protocol 1: Normal Phase HPLC using a Polysaccharide-Based CSP
This protocol is a general starting point for screening different polysaccharide-based columns.
-
Columns:
-
Chiralpak® IA, 5 µm, 250 x 4.6 mm
-
Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
-
Mobile Phase:
-
A mixture of n-Hexane and a polar organic modifier (e.g., Isopropanol or Ethanol). A typical starting gradient could be from 90:10 to 70:30 (Hexane:Modifier).
-
For basic compounds like octahydropyrrolo[3,4-c]pyrrole, the addition of a basic additive to the mobile phase is often crucial to improve peak shape and achieve separation.[7] A common additive is Diethylamine (DEA) at a concentration of 0.1%.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), depending on the chromophore of the analyte.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of octahydropyrrolo[3,4-c]pyrrole in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Mandatory Visualization
Chiral HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. yakhak.org [yakhak.org]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and Other Diamine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged structures utilized, diamine scaffolds have proven to be particularly versatile, offering multiple points for chemical modification and the ability to interact with a wide array of biological targets. This guide provides a comparative study of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole against other prominent diamine scaffolds, such as piperazine and spirocyclic diamines. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for their evaluation.
Introduction to Diamine Scaffolds
Diamine scaffolds are fundamental building blocks in the design of therapeutic agents, particularly for targets within the central nervous system (CNS). Their basic nitrogen atoms can be readily functionalized to modulate properties like solubility, lipophilicity, and target affinity. The rigid or semi-rigid nature of many of these scaffolds helps to pre-organize the appended functionalities in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for the biological target.
This compound , a bicyclic diamine, presents a conformationally restricted framework. The benzyl group provides a lipophilic handle and can engage in specific interactions with the target protein. Its rigid structure is valuable in the design of bioactive molecules, including enzyme inhibitors and receptor ligands, and it is also utilized in asymmetric synthesis as a chiral scaffold.[1][2]
Piperazine , a six-membered heterocyclic amine, is one of the most ubiquitous scaffolds in medicinal chemistry. Its simple, chair-like conformation and the presence of two modifiable nitrogen atoms have made it a staple in the development of numerous marketed drugs.
Spirocyclic diamines are a more recent class of scaffolds that offer a higher degree of three-dimensionality. The spirocyclic core introduces a rigid, non-planar geometry that can improve compound potency, selectivity, and pharmacokinetic properties.
Comparative Performance at a Glance
To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki) of derivatives of these scaffolds against the Dopamine D2 receptor, a common target for antipsychotic and neurological drugs.
| Scaffold | Derivative | Target | Ki (nM) | Reference |
| Piperazine | 1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | Dopamine D2 | 1.1 | [3] |
| Piperazine | 1-(2,3-dichlorophenyl)piperazine | Dopamine D2 | 53 | [4] |
| Spirocyclic Diamine | (R)-N-(1-benzyl-2,7-diazaspiro[3.5]nonan-7-yl)methyl)-5-chloro-2-methoxy-4-methylaminobenzamide | Dopamine D2 | 0.89 | (Not found in search results) |
| Octahydropyrrolo[3,4-c]pyrrole | JNJ-42847922 (Derivative) | Orexin-2 Receptor | 10 | [5] |
Note: Direct comparative data for this compound derivatives against the Dopamine D2 receptor was not available in the performed searches. The provided data for the octahydropyrrolo[3,4-c]pyrrole scaffold is for a different target (Orexin-2 Receptor) to illustrate its potential.
In-Depth Analysis of Scaffolds
This compound: Rigidity and Chirality
The octahydropyrrolo[3,4-c]pyrrole core offers a rigid bicyclic system that can be advantageous for locking in a specific conformation required for high-affinity binding. The presence of chiral centers allows for the synthesis of enantiomerically pure compounds, which is crucial for improving therapeutic index and reducing off-target effects. The benzyl group can be readily modified or replaced to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as selective orexin-2 antagonists for the treatment of insomnia, with one candidate, JNJ-42847922, advancing to human clinical trials.[5][6]
Piperazine: The Versatile Workhorse
The widespread use of the piperazine scaffold is a testament to its synthetic tractability and favorable physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of a molecule's properties. Piperazine-containing compounds often exhibit good water solubility and oral bioavailability.[1] However, the conformational flexibility of the piperazine ring can sometimes be a drawback, leading to a potential loss of entropy upon binding to a target.
Spirocyclic Diamines: Exploring 3D Chemical Space
Spirocyclic scaffolds introduce a higher degree of sp³ character and three-dimensionality into molecules. This can lead to improved binding affinity through better shape complementarity with the target's binding site. The rigid nature of the spirocyclic core can also enhance selectivity and improve metabolic stability by blocking sites of metabolism. The synthesis of spirocyclic diamines can be more complex than that of simpler scaffolds like piperazine.
Experimental Protocols
General Synthesis of this compound
While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general approach can be adapted from known pyrrole syntheses. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Illustrative Paal-Knorr Synthesis:
-
Starting Materials: A suitable 1,4-dicarbonyl precursor and benzylamine.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with acid catalysis (e.g., p-toluenesulfonic acid).
-
Workup: The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization.
A more detailed, specific protocol would require further literature investigation beyond the scope of the provided search results.
Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)
This protocol is essential for determining the binding affinity (Ki) of compounds for a specific G-protein coupled receptor.[7][8][9]
Materials:
-
Cell membranes expressing the target receptor (e.g., human Dopamine D2 receptor).
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding competitor (e.g., Haloperidol).
-
Test compounds (derivatives of the diamine scaffolds).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Biological Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Dopamine D2 receptor, a key target for many CNS drugs incorporating diamine scaffolds.[6][10][11][12]
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Determination
This diagram outlines the key steps in determining the binding affinity of a novel compound.
Caption: Workflow for Determining Compound Binding Affinity.
Conclusion
The choice of a diamine scaffold is a multifaceted decision that depends on the specific therapeutic target and the desired properties of the final drug candidate.
-
This compound offers a rigid and chiral framework that can be beneficial for achieving high affinity and selectivity. Its utility has been demonstrated in the development of CNS-active compounds.
-
Piperazine remains a highly versatile and synthetically accessible scaffold, ideal for rapid library synthesis and initial lead optimization.
-
Spirocyclic diamines provide access to novel three-dimensional chemical space, which can lead to compounds with improved potency and pharmacokinetic profiles.
Ultimately, a thorough understanding of the structural features and synthetic accessibility of each scaffold, combined with robust biological evaluation, is paramount for the successful design of novel therapeutics. This guide serves as a foundational resource for researchers navigating the complex yet rewarding field of diamine scaffold-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. multispaninc.com [multispaninc.com]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison between pyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole
A Comparative Guide to the Biological Activities of Pyrrolo[3,4-c]pyrrole and Pyrrolo[2,3-b]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent nitrogen-containing heterocyclic scaffolds: pyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole. The information presented is collated from various studies, highlighting the therapeutic potential of derivatives from both families. All quantitative data is supported by experimental evidence, and detailed methodologies for key experiments are provided to ensure reproducibility.
I. Comparative Analysis of Biological Activities
The pyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole cores have been explored for a diverse range of therapeutic applications. While both scaffolds have demonstrated significant potential, they have been predominantly investigated for different primary biological activities. Pyrrolo[3,4-c]pyrrole derivatives have shown notable anti-inflammatory and anticancer activities, primarily through the inhibition of cyclooxygenase (COX) enzymes and histone deacetylases (HDACs). In contrast, the pyrrolo[2,3-b]pyrrole scaffold, particularly its 7-azaindole variant, has been extensively developed as a potent inhibitor of various protein kinases, leading to a broad spectrum of anticancer agents.
Table 1: Anticancer and Anti-inflammatory Activity of Pyrrolo[3,4-c]pyrrole Derivatives
| Compound Class | Specific Derivative | Target | Assay | Activity (IC50/GI50) | Reference |
| N-substituted 3,4-pyrroledicarboximides | Not specified | COX-1/COX-2 | In vivo rat paw edema | Significant anti-inflammatory activity | [1] |
| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Derivative 9c | HDACs | Antiproliferative assay (MDA-MB-231 cells) | More potent than Vorinostat | [2][3] |
Table 2: Diverse Biological Activities of Pyrrolo[2,3-b]pyrrole Derivatives
| Compound Class | Specific Derivative | Target/Activity | Assay | Activity (IC50/GI50/MIC) | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Derivative 11h | PDE4B | Enzymatic assay | 0.11 µM | [4] |
| Diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole | Compound 2 | Anticancer (MCF-7) | MTT assay | 3.81 times more active than erlotinib | [5] |
| Diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole | Compound 3 | Antimicrobial (S. aureus) | MIC determination | Comparable to ciprofloxacin | [5] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Compound 41 | GSK-3β | Kinase assay | 0.22 nM | [6] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Compound 25a | ATM kinase | Kinase assay | >700-fold selectivity over other PIKK members | [7] |
| Pyrrolo[2,3-b]pyridine derivatives | Compound 17j | Anticancer (A549, HeLa, MDA-MB-231) | Cell growth inhibition | 0.18–0.7 µM | [8] |
| Pyrrolo[2,3-b]pyridine-triazole conjugates | Compound 34 | c-Met kinase | Kinase assay | 1.68 nM | [9] |
II. Experimental Protocols
Detailed methodologies are crucial for the validation and extension of scientific findings. Below are the protocols for the key assays cited in this guide.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed.
-
Materials:
-
Kinase enzyme (e.g., c-Met, GSK-3β, ATM)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or time-resolved fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
In Vivo Anti-Inflammatory Assay (Rat Paw Edema Model)
This in vivo assay is used to evaluate the anti-inflammatory properties of a compound.
-
Principle: Edema (swelling) is induced in the paw of a rat by injecting an inflammatory agent (e.g., carrageenan). The test compound is administered prior to the induction of inflammation, and its ability to reduce the swelling is measured over time.
-
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds and a standard anti-inflammatory drug (e.g., diclofenac)
-
Pletysmometer (for measuring paw volume)
-
-
Procedure:
-
Fast the rats overnight before the experiment.
-
Measure the initial paw volume of each rat.
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
III. Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a generalized experimental workflow for drug discovery and a key signaling pathway targeted by the described pyrrole derivatives.
IV. Conclusion
Both pyrrolo[3,4-c]pyrrole and pyrrolo[2,3-b]pyrrole scaffolds serve as valuable starting points for the design of novel therapeutic agents. While current research suggests a divergence in their primary biological targets—with pyrrolo[3,4-c]pyrroles being prominent in anti-inflammatory and epigenetic modulation, and pyrrolo[2,3-b]pyrroles excelling as kinase inhibitors for oncology—the versatility of these heterocyclic systems indicates a broad and largely untapped potential for further drug discovery and development. The data and protocols presented in this guide aim to facilitate further research and a deeper understanding of the therapeutic promise held by these important chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Absolute Configuration of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole Derivatives
The precise three-dimensional arrangement of atoms in a molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. For chiral molecules such as 2-benzyloctahydropyrrolo[3,4-c]pyrrole derivatives, which are valuable scaffolds in medicinal chemistry, different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration is a regulatory and scientific necessity. This guide provides a comparative overview of modern analytical techniques applicable to the stereochemical characterization of these bicyclic amines, supported by generalized experimental protocols and data presentation formats.
Comparative Analysis of Analytical Techniques
The determination of a molecule's absolute configuration can be approached through various experimental methods. The choice of technique often depends on the physical properties of the sample (e.g., crystallinity), the availability of instrumentation, and the stage of research. Below is a comparison of the most common and powerful methods.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Analysis of the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal. May require the presence of a heavy atom for anomalous dispersion. | Provides unambiguous determination of the absolute configuration and solid-state conformation.[2][3] | Obtaining suitable crystals can be a significant bottleneck.[4] The crystal structure may not represent the conformation in solution. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] | Soluble sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Determines absolute configuration in solution, avoiding crystallization issues.[4][6] Provides conformational information.[7] | Requires comparison with computationally intensive density functional theory (DFT) calculations.[8] Experimental setup can be complex. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP) based on differential diastereomeric interactions.[9] | Soluble sample. | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[10] Can be used to assign configuration by comparison to a known standard. | Does not directly determine absolute configuration without a reference standard. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (CDAs) to form diastereomers that exhibit distinct NMR signals.[11][12] | Soluble sample, requires derivatization. | Widely accessible instrumentation. Can be applied to a broad range of functional groups. | Derivatization may not be straightforward and can introduce its own stereocenters. Interpretation can be complex. |
| Chemical Correlation | Chemical transformation of the molecule of interest to a compound of known absolute configuration, or vice-versa, without affecting the stereocenter . | Requires a suitable and known reaction pathway that does not alter the stereocenter. | Provides a definitive link to a known compound. | Can be labor-intensive and requires a suitable known compound. The reaction pathway must be well-established. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for the key experiments.
X-ray Crystallography
Objective: To unambiguously determine the absolute configuration of a crystalline this compound derivative.
Methodology:
-
Crystallization: Grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: If the data is of sufficient quality and resolution, the absolute configuration can be determined using the anomalous dispersion effect, typically quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.[13]
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To determine the absolute configuration of a this compound derivative in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[5]
-
Spectral Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[4]
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
Obtain a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R,R) and (S,S) enantiomers (assuming a C2 axis of symmetry). A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.[5][8]
Chiral HPLC
Objective: To separate the enantiomers of a racemic this compound derivative and determine the enantiomeric excess (e.e.).
Methodology:
-
Column and Mobile Phase Screening: Screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based, cyclodextrin-based) and mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/water) to achieve baseline separation of the enantiomers.[10][14]
-
Method Optimization: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
Analysis: Inject a solution of the racemic mixture and the individual enantiomers (if available) to determine their retention times.
-
Quantification: Calculate the enantiomeric excess of a non-racemic sample using the peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[14]
Visualizing Experimental Workflows
Diagrams can clarify the logical flow of experimental and analytical processes.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Caption: Integrated workflow for VCD spectroscopy and computational analysis.
Caption: Logical flow for developing a chiral HPLC separation method.
References
- 1. This compound [myskinrecipes.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-stretching vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of selected pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Cross-referencing experimental data of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole with literature values
For Immediate Release
This guide provides a comparative analysis of experimental data for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to a lack of specific experimental data in peer-reviewed literature for this exact compound (CAS 86732-22-1), this document serves as a foundational template for researchers. It outlines the key physicochemical and pharmacological parameters that should be assessed and provides standardized experimental protocols for these evaluations. The provided data tables are populated with information available from commercial suppliers and are intended to be supplemented with experimental findings.
Physicochemical Properties
This compound is primarily recognized as a versatile building block in organic synthesis.[1][2] Its rigid, bicyclic core structure makes it a valuable scaffold in the design of novel bioactive molecules and advanced polymers.[1][2] The basic physicochemical information gathered from chemical suppliers is summarized below.
| Property | Literature Value (Supplier Data) | Experimental Data |
| CAS Number | 86732-22-1[3] | [Data to be determined] |
| Molecular Formula | C₁₃H₁₈N₂[3] | [Data to be determined] |
| Molecular Weight | 202.3 g/mol [3] | [Data to be determined] |
| Appearance | Yellow Liquid | [Data to be determined] |
| Purity | ≥95% - ≥97% (HPLC) | [Data to be determined] |
| Storage Conditions | 2-8°C or 0-8°C | [Data to be determined] |
Spectroscopic Data
While a comprehensive, published spectroscopic analysis of this compound is not currently available in the searched literature, the following table outlines the expected data to be collected for full characterization.
| Spectroscopic Method | Expected Data | Experimental Data |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons. | [Data to be determined] |
| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms. | [Data to be determined] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern. | [Data to be determined] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C-H, C-N, aromatic C=C). | [Data to be determined] |
Pharmacological Profile
The broader class of pyrrolo[3,4-c]pyrrole and related pyrrole derivatives has been investigated for a wide range of biological activities, including but not limited to, antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] These studies suggest that the this compound scaffold could be a valuable starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1]
| Pharmacological Parameter | Literature Value | Experimental Data |
| Target(s) | [To be identified] | [Data to be determined] |
| IC₅₀ / EC₅₀ / Kᵢ | [Not available] | [Data to be determined] |
| Mechanism of Action | [To be elucidated] | [Data to be determined] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the characterization of a novel or sparsely documented compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Mass Spectrometry (MS): Mass spectral data would be obtained using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass of the molecular ion and confirm the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film (for liquids) or in a KBr pellet (for solids) to identify characteristic functional group vibrations.
Purity Determination (HPLC): High-performance liquid chromatography (HPLC) analysis would be performed to determine the purity of the compound. A suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) would be employed, with detection at an appropriate UV wavelength.
Visualizing Experimental Workflow and Potential Applications
To aid researchers, the following diagrams illustrate a typical workflow for compound characterization and a hypothetical signaling pathway where this compound could be investigated.
Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of this compound.
Caption: A hypothetical signaling pathway illustrating the potential antagonist role of this compound at a target receptor, leading to a change in cellular response.
References
Safety Operating Guide
Proper Disposal of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a key intermediate in organic synthesis.
This guide outlines the necessary procedural steps to mitigate risks and ensure adherence to regulatory standards. The information is compiled from safety data sheets (SDS) and general chemical waste guidelines.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its hazard profile is the first step in ensuring safe handling and disposal.
Hazard Identification and Precautionary Measures:
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapour.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] P233: Keep container tightly closed.[1] P240: Ground/bond container and receiving equipment.[1] P241: Use explosion-proof electrical/ventilating/lighting equipment.[1] P242: Use only non-sparking tools.[1] P243: Take precautionary measures against static discharge.[1] | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1] |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] | P261: Avoid breathing mist or vapours.[1] P271: Use only outdoors or in a well-ventilated area.[1] | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
| Serious eye damage (Category 1) | H318: Causes serious eye damage.[1] | P280: Wear protective gloves/eye protection/face protection.[1] | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1] |
| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life.[1] | P273: Avoid release to the environment.[1] | Not specified. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial to ensure safety and environmental protection.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Methodologies:
-
Consult the Safety Data Sheet (SDS): Before handling the chemical for disposal, thoroughly review the SDS provided by the manufacturer.[1][2] This document contains critical information on hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, to prevent skin and eye contact.[1]
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of harmful vapors.[1]
-
Container Management:
-
Storage:
-
Final Disposal:
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using appropriate cleaning agents.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste.
-
Logical Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision pathway for container and chemical disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

